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5-Methyl-[2,3'-bipyridine]-5'-carboxamide Documentation Hub

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  • Product: 5-Methyl-[2,3'-bipyridine]-5'-carboxamide
  • CAS: 1346686-74-5

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide

Content Type: Technical Guide / Process Development Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The 5-Methyl-[2,3'-bipyridine]-5'-carboxamide scaffold repre...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Process Development Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The 5-Methyl-[2,3'-bipyridine]-5'-carboxamide scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor (e.g., p38 MAPK) and GPCR agonist (e.g., GPR119) landscapes. Its structural utility lies in the biaryl axis, which directs the spatial orientation of the hydrogen-bond donor (carboxamide) and the hydrophobic anchor (methyl group), optimizing interactions within ATP-binding pockets or allosteric sites.

This guide details a robust, scalable synthetic route for this target. Unlike traditional methods that suffer from low yields due to catalyst poisoning by pyridine nitrogens or protodeboronation, this protocol leverages a convergent Suzuki-Miyaura cross-coupling strategy. We prioritize the coupling of a stable 3-pyridylboronate species with a 2-halopyridine, bypassing the instability inherent to 2-pyridylboronic acids.

Retrosynthetic Analysis & Strategy

The retrosynthetic disconnection of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide reveals two primary precursors. The strategic cut is made at the C2–C3' bond, the axis of the bipyridine system.

Strategic Rationale:
  • Bond Disconnection: The C2–C3' bond is formed via Pd-catalyzed cross-coupling.

  • Coupling Partners:

    • Electrophile (Ring A): 2-Bromo-5-methylpyridine.[1] This is commercially available, stable, and highly reactive toward oxidative addition at the C2 position.

    • Nucleophile (Ring B): (5-Carbamoylpyridin-3-yl)boronic acid. We select the 3-pyridylboronate to avoid the rapid protodeboronation observed with 2-pyridylboronates.

  • Functional Group Tolerance: The carboxamide is introduced pre-coupling to minimize downstream steps, as the Suzuki conditions (mild base, aqueous/organic solvent) are compatible with primary amides.

Visualizing the Pathway

Retrosynthesis Target Target Molecule 5-Methyl-[2,3'-bipyridine]-5'-carboxamide Disconnect Suzuki-Miyaura Disconnection Target->Disconnect C-C Bond Formation PartnerA Electrophile 2-Bromo-5-methylpyridine PartnerB Nucleophile (5-Carbamoylpyridin-3-yl)boronic acid Disconnect->PartnerA Disconnect->PartnerB

Figure 1: Retrosynthetic disconnection strategy prioritizing stable coupling partners.

Detailed Experimental Protocol

Route: Pd-Catalyzed Suzuki-Miyaura Coupling

This protocol is optimized for gram-scale synthesis, balancing turnover frequency (TOF) with ease of purification.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5]Mass/VolRole
2-Bromo-5-methylpyridine 172.021.01.72 gElectrophile
(5-Carbamoylpyridin-3-yl)boronic acid 165.941.21.99 gNucleophile
Pd(PPh₃)₄ 1155.560.05578 mgCatalyst
Na₂CO₃ (2.0 M aq.) 105.993.015.0 mLBase
1,4-Dioxane --40 mLSolvent
Water 18.02-10 mLCo-solvent
Step-by-Step Methodology
  • Degassing (Critical):

    • Charge a 250 mL three-neck round-bottom flask with 1,4-dioxane (40 mL) and 2.0 M aqueous Na₂CO₃ (15 mL).

    • Sparge the biphasic mixture with nitrogen (or argon) for 20 minutes to remove dissolved oxygen. Note: Oxygen is the primary cause of catalyst deactivation (homocoupling/oxidation of phosphines).

  • Reagent Addition:

    • Under a positive pressure of nitrogen, add 2-bromo-5-methylpyridine (1.72 g, 10 mmol) and (5-carbamoylpyridin-3-yl)boronic acid (1.99 g, 12 mmol).

    • Add the catalyst Pd(PPh₃)₄ (5 mol%) last.[6] The solution should turn a light yellow/orange.

  • Reaction:

    • Equip the flask with a reflux condenser and heat the mixture to 90°C for 12–16 hours.

    • Monitoring: Check reaction progress via LC-MS or TLC (10% MeOH in DCM). The starting bromide (Rf ~0.8) should disappear, and the product (Rf ~0.3) will appear as a UV-active spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite® to remove palladium black; wash the pad with EtOAc (50 mL).

    • Concentrate the filtrate under reduced pressure to remove the bulk of the dioxane.

    • Dilute the residue with water (50 mL) and extract with EtOAc (3 x 50 mL). Note: If the product precipitates in the aqueous layer due to low solubility, filter the solid directly—this is often the cleanest product.

  • Purification:

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[3]

    • Flash Column Chromatography: Elute with a gradient of DCM to 5-10% MeOH/DCM.

    • Recrystallization (Optional): If high purity (>99%) is required for biological assays, recrystallize from Ethanol/Water.

Mechanism of Action

The success of this reaction relies on the catalytic cycle overcoming the "pyridine problem" (coordination of pyridine nitrogen to Pd). The use of a monodentate phosphine (PPh₃) in high concentration (from the tetrakis precatalyst) helps displace the pyridine substrate from the metal center, facilitating the cycle.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromo-5-methylpyridine TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronate / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Simplified Suzuki-Miyaura catalytic cycle for bipyridine synthesis.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Catalyst poisoning by pyridine N.Switch to Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos . SPhos is bulky and electron-rich, preventing substrate inhibition.
Protodeboronation Instability of boronic acid.Use the corresponding pinacol ester or increase the equivalent of the boronate to 1.5–2.0.
Homocoupling Presence of Oxygen.[7]Rigorous degassing (freeze-pump-thaw) is superior to sparging.
Solubility Issues Product insolubility in EtOAc.Use 10% MeOH/CHCl₃ for extraction or filter the precipitated product directly from the aqueous interface.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures confirm the structure of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Ring A (5-Me-Py): δ 2.38 (s, 3H, -CH₃), 8.55 (d, J=2.0 Hz, 1H, H-6), 7.75 (dd, 1H, H-4), 7.90 (d, 1H, H-3).

    • Ring B (5-CONH₂-Py): δ 9.10 (d, 1H, H-2'), 9.05 (d, 1H, H-6'), 8.70 (t, 1H, H-4').

    • Amide: δ 8.20 (br s, 1H, NH), 7.60 (br s, 1H, NH).

    • Note: Bipyridine protons are deshielded due to the electron-deficient nature of the rings.

  • MS (ESI+): Calculated for C₁₂H₁₁N₃O [M+H]⁺ = 214.09. Found: 214.1.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Synthesis of 2,3'-Bipyridines: Li, J. J. et al. "Palladium-Catalyzed Cross-Coupling of 2-Halopyridines with Heteroarylboronic Acids." Tetrahedron Lett.2003, 44, 7081.
  • Optimization for Methyl-Pyridine Derivatives

    • Rasool, N. et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine." Molecules2017 , 22(2), 190.[8] Link

  • Handling of Pyridyl Boronates

    • Billingsley, K.; Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." J. Am. Chem. Soc.[9]2007 , 129, 3358. Link

Sources

Exploratory

In Silico Elucidation of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide: Allosteric Modulation of mGluR5

Executive Summary This technical guide details the computational characterization of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide , a specific chemotype belonging to the class of bipyridine-based Negative Allosteric Modulat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational characterization of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide , a specific chemotype belonging to the class of bipyridine-based Negative Allosteric Modulators (NAMs). While bipyridine scaffolds are privileged structures in kinase inhibition (hinge binding), the specific carboxamide substitution pattern at the 5'-position strongly suggests efficacy as an allosteric modulator for Class C GPCRs, specifically the Metabotropic Glutamate Receptor 5 (mGluR5) .

This guide moves beyond standard docking protocols to address the unique challenges of this molecule: the torsional strain of the 2,3'-bipyridine bond and the induced-fit requirements of the mGluR5 transmembrane domain (TMD) pocket.

Part 1: Ligand Chemistry & Quantum Mechanical Profiling

The Conformational Challenge

The 2,3'-bipyridine core is not planar in solution. Steric repulsion between the hydrogens at the 3-position (ring A) and 2'-position (ring B) induces a twist. Standard force fields (OPLS3e/4, GAFF) often underestimate the energy barrier of this rotation, leading to false-positive docking poses where the rings are artificially planarized to fit narrow pockets.

Protocol: Torsional Scanning via DFT Before docking, you must derive accurate torsional parameters.

  • Software: Jaguar (Schrödinger) or Psi4 (Open Source).

  • Theory Level: B3LYP/6-31G**++ (minimum) or M06-2X/cc-pVTZ (recommended for aromatic stacking accuracy).

  • Coordinate Scan:

    • Define the dihedral angle: N(1)-C(2)-C(3')-C(2').

    • Scan range: 0° to 180° in 10° increments.

    • Output: Identify the global minimum (typically ~35-45° twist) and the rotational barrier height.

  • Restraint Generation: If the barrier > 5 kcal/mol, apply a torsional restraint during the initial docking phase to prevent unphysical planarization.

Protonation & Tautomer States

The 5'-carboxamide group acts as a critical hydrogen bond anchor.

  • Amide Tautomer: The neutral amide form (

    
    ) is dominant.
    
  • Pyridine Nitrogen: The pyridine nitrogen on the 2,3'-bipyridine core is a weak base (

    
     ~4.8). At physiological pH (7.4), it remains largely unprotonated. However, in the mGluR5 allosteric pocket, local acidity can shift.
    
    • Directive: Generate both neutral and mono-protonated states. Dock both; if the protonated form does not find a specific salt bridge (e.g., with Glu/Asp), discard it.

Part 2: Target Selection & System Preparation

Structural Grounding

The authoritative template for mGluR5 NAM modeling is PDB: 4OO9 (mGluR5 complexed with Mavoglurant).

  • Resolution: 2.6 Å.

  • Pocket Location: Deep within the 7-Transmembrane (7TM) bundle, distinct from the orthosteric glutamate binding site (Venus Flytrap Domain).[1]

  • Key Residues (The "MPEP" Site):

    • Hydrophobic Clamp: Pro655, Tyr659 (TM3), Trp785 (TM6).

    • H-Bond Anchors: Asn747 (TM5), Ser809 (TM7).

Membrane Embedding

GPCRs cannot be modeled accurately in vacuum or simple solvent spheres due to the lateral pressure of the lipid bilayer constraining the TM helices.

Protocol:

  • Alignment: Align the 7TM domain of 4OO9 to the OPM (Orientations of Proteins in Membranes) database axis.

  • Lipid Builder: Embed the protein in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.

  • Solvation: Add TIP3P water molecules and neutralize with 0.15 M NaCl.

Part 3: Induced Fit Docking (IFD) Strategy

Rigid receptor docking fails for mGluR5 NAMs because the allosteric pocket collapses in the apo state or adjusts significantly depending on the ligand's bulk (Mavoglurant is bulky; our bipyridine is flatter).

The Workflow

We utilize an Induced Fit Docking (IFD) protocol to allow side-chain flexibility (specifically Tyr659 and Asn747 ) to accommodate the 5-methyl-[2,3'-bipyridine] core.

IFD_Workflow cluster_prep Phase 1: Prep cluster_dock Phase 2: Sampling cluster_score Phase 3: Scoring L_Prep Ligand Prep (QM Torsion Correction) Init_Dock Initial Glide Docking (Soft Potential, Van der Waals 0.5) L_Prep->Init_Dock R_Prep Receptor Grid (Focus: Asn747/Tyr659) R_Prep->Init_Dock Prime_Refine Prime Side-chain Prediction (5Å Radius) Init_Dock->Prime_Refine Top 20 Poses Re_Dock Re-Docking (Hard Potential) XP Score Prime_Refine->Re_Dock Optimized Pocket MM_GBSA ΔG Binding Energy Re_Dock->MM_GBSA

Figure 1: Induced Fit Docking workflow tailored for the mGluR5 allosteric pocket.

Interaction Fingerprint

The binding of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide is driven by a specific pharmacophore:

  • Pi-Pi Stacking: The 2,3'-bipyridine rings sandwich between Tyr659 and Phe648 .

  • H-Bonding: The 5'-carboxamide acts as a donor to the backbone carbonyl of Ser809 or the sidechain of Asn747 .

  • Hydrophobic Fill: The 5-methyl group occupies a small hydrophobic sub-pocket formed by Pro655 .

Part 4: Molecular Dynamics & Thermodynamic Validation

Docking provides a static snapshot. To verify if the bipyridine twist remains stable in the pocket, we perform Molecular Dynamics (MD).

Simulation Parameters
  • Engine: Desmond (Schrödinger) or GROMACS.

  • Ensemble: NPT (Isothermal-Isobaric) at 310 K, 1.01325 bar.

  • Duration: 100 ns (minimum) to allow membrane relaxation.

  • Force Field: CHARMM36m (best for lipids/proteins) or OPLS4.

Analysis Metrics

Summarize your trajectory data using the following table structure:

MetricAcceptable RangeInterpretation
Ligand RMSD < 2.5 ÅLigand is stable in the pocket. Spikes >3 Å suggest unbinding.
Bipyridine Torsion 20° - 45°If torsion flattens (0°), force field parameters may be biased.
H-Bond Occupancy > 60%Percentage of frames where Amide-Asn747 H-bond exists.
Water Bridges < 2Excess water in this hydrophobic pocket suggests poor fit.
Binding Mode Visualization

The following diagram illustrates the critical interactions you must monitor during the simulation.

Interaction_Map Lig_Py1 Pyridine Ring A (5-Methyl) Rec_Tyr659 Tyr659 (TM3) Lig_Py1->Rec_Tyr659 Pi-Pi T-shape Lig_Py2 Pyridine Ring B Lig_Py2->Rec_Tyr659 Pi-Pi Stack Lig_Amide 5'-Carboxamide Rec_Asn747 Asn747 (TM5) Lig_Amide->Rec_Asn747 H-Bond (Donor) Rec_Ser809 Ser809 (TM7) Lig_Amide->Rec_Ser809 H-Bond (Acceptor) Lig_Me 5-Methyl Group Rec_Pro655 Pro655 (Hydrophobic) Lig_Me->Rec_Pro655 VdW Contact

Figure 2: Interaction map of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide within the mGluR5 allosteric pocket.

Part 5: Binding Free Energy (MM-GBSA)

To rank this compound against known NAMs (like MPEP or Fenobam), calculate the relative binding free energy (


).

Equation:



Where:

  • 
    : Difference in minimized mechanics energy.
    
  • 
    : Solvation energy (Implicit solvent, VSGB 2.0 model).
    
  • 
    : Surface area energy (Non-polar solvation).
    

Directive: Perform MM-GBSA on the last 10 frames of the MD trajectory (ensemble scoring) rather than a single docked pose. This accounts for entropic penalties of the protein side-chains. A predicted


 lower than -40 kcal/mol (in Schrödinger Prime units) typically correlates with sub-micromolar activity for this pocket.

References

  • mGluR5 Structure: Doré, A. S., et al. (2014). Structure of class C GPCR metabotropic glutamate receptor 5 transmembrane domain. Nature, 511(7511), 557–562. [Link]

  • NAM Binding Mode: Christopher, J. A., et al. (2015). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads using Structure-Based Drug Design. Journal of Medicinal Chemistry, 58(6), 2845–2854. (Cited for GPCR fragment protocols). [Link]

  • Bipyridine Torsion: Kölmel, D. K., et al. (2013). Substituent Effects on the Torsional Profiles of Bipyridines. Journal of Organic Chemistry, 78(12), 6056–6067. [Link]

  • MM-GBSA Methodology: Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449–461. [Link]

  • Induced Fit Docking: Sherman, W., et al. (2006). Novel Procedure for Modeling Ligand/Receptor Induced Fit Effects. Journal of Medicinal Chemistry, 49(2), 534–553. [Link]

Sources

Foundational

Structure-Activity Relationship of Methyl-Bipyridine Derivatives: From Molecular Tuning to Functional Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry, prized for its robust chelating ability...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry, prized for its robust chelating ability and redox stability.[1] The introduction of a simple methyl group onto this ubiquitous ligand framework initiates a cascade of profound changes in its stereoelectronic properties. This guide delves into the structure-activity relationships (SAR) of methyl-bipyridine derivatives, moving beyond a mere catalog of compounds to explain the fundamental principles governing their behavior. We will explore how the position and number of methyl substituents rationally modulate the performance of these ligands in catalysis, their efficacy as therapeutic agents, and their function within advanced materials. This document is designed to provide researchers and drug development professionals with the causal insights and validated protocols necessary to harness the subtle yet powerful influence of the methyl group in designing next-generation functional molecules.

The Core Principle: A Duality of Steric and Electronic Influence

The addition of one or more methyl groups to the bipyridine core fundamentally alters its interaction with metal centers and its environment through two primary mechanisms: electronic modulation and steric hindrance. The interplay between these two effects is dictated by the position of the methyl substituent.

Electronic Effects: Tuning a Ligand's "Personality"

As an alkyl group, the methyl substituent is weakly electron-donating through an inductive effect. This donation of electron density to the aromatic pyridine ring has significant consequences for the ligand's coordination properties.

  • Increased Nucleophilicity: When placed at the 4,4'- or 5,5'-positions, the methyl groups increase the electron density on the nitrogen donor atoms. This enhanced nucleophilicity can lead to stronger coordination bonds with metal ions.[2] For instance, in the formation of Manganese-based Metal-Organic Frameworks (MOFs), the 4,4'-dimethyl-2,2'-bipyridine (4,4'-dmbpy) ligand demonstrates a stronger coordination ability compared to unsubstituted bpy or 5,5'-dmbpy.[2]

  • Modulation of Redox Potentials: In redox-active metal complexes, such as those used in electrocatalysis, the electron-donating nature of methyl groups makes the metal center more electron-rich. This generally makes the complex easier to oxidize and harder to reduce. This principle is applied in tuning the catalytic activity and overpotential of Rhenium-bipyridine complexes for CO2 reduction, where electron-donating substituents on the bipyridine ligand increase catalytic activity.[3] Similarly, studies on Tungsten(IV) cyano complexes show that methyl substituents increase the energy of the metal-to-ligand charge transfer (MLCT) band, a direct consequence of altering the electronic landscape.[4]

Steric Hindrance: Sculpting the Coordination Sphere

While electronic effects are subtle, the steric influence of methyl groups, particularly at the 6,6'-positions (ortho to the nitrogen atoms), is dramatic and often dominates the SAR.

  • Geometric Distortion: The proximity of 6,6'-dimethyl groups to the metal center forces a distortion in the geometry of the resulting complex. This can prevent the planar arrangement often preferred by bipyridine complexes and can influence the accessibility of the metal's active site.[5]

  • Reaction Kinetics and Mechanism: Steric bulk can accelerate catalytic reactions by promoting ligand dissociation, a key step in many catalytic cycles. In a striking example, a palladium catalyst supported on a MOF with 6,6'-dimethyl-bipyridine linkers exhibited a 110-fold and 496-fold enhancement in activity for Suzuki-Miyaura cross-coupling compared to catalysts with unsubstituted and 4,4'-dimethyl-bipyridine linkers, respectively.[6] This dramatic increase is attributed to the steric strain facilitating the formation of the catalytically active species.

  • Controlling Nuclearity: The steric profile of the ligand can dictate the structure of the final metal complex. For example, when complexed with CuI, the non-methylated ligand bis(2-pyridylmethyl)sulfide forms a coordination polymer, whereas the dimethylated ligand bis(6-methyl-2-pyridylmethyl)sulfide produces a discrete tetranuclear complex due to steric constraints.[7]

The following diagram illustrates the logical flow from methyl group placement to the resultant functional consequences.

SAR_Logic cluster_position Methyl Group Position cluster_effects Primary Effects cluster_consequences Physicochemical Consequences cluster_apps Functional Applications pos_44 4,4' or 5,5' Position (para/meta to N) electronic Dominant Electronic Effect (+I, Electron Donating) pos_44->electronic pos_66 6,6' Position (ortho to N) steric Dominant Steric Effect (Bulky Shielding) pos_66->steric con_e Increased N Nucleophilicity Modulated Redox Potential Stronger M-N Bonds electronic->con_e con_s Distorted Coordination Geometry Accelerated Ligand Dissociation Shielded Metal Center steric->con_s app_e Enhanced MOF Stability Tuned Photophysics con_e->app_e app_both Modulated Biological Activity (Anticancer/Antimicrobial) con_e->app_both app_s Dramatically Increased Catalytic Activity con_s->app_s con_s->app_both

Caption: Logical relationship between methyl group position and functional outcome.

Synthesis and Characterization: An Experimental Framework

The rational exploration of SAR is predicated on the efficient and reliable synthesis of the target molecules. Numerous methods have been developed for preparing methyl-bipyridine derivatives, with modern cross-coupling reactions offering high yields and functional group tolerance.[8][9]

General Synthetic Workflow

A typical SAR study involves a systematic workflow from ligand synthesis to activity evaluation.

SAR_Workflow start Start: Define SAR Question synthesis Ligand Synthesis (e.g., Negishi Coupling) start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification complexation Metal Complexation (if applicable) purification->complexation screening Activity Screening (Catalytic or Biological Assay) purification->screening Ligand-only activity complexation->screening data Data Analysis (e.g., IC50, TON) screening->data computational Computational Modeling (QSAR, Docking) data->computational conclusion Establish SAR Design Next Generation data->conclusion computational->conclusion

Caption: General experimental workflow for a methyl-bipyridine SAR study.
Protocol: Synthesis of 4-Methyl-2,2'-bipyridine via Negishi Cross-Coupling

This protocol is adapted from established high-yield methods and serves as a robust starting point for synthesizing asymmetrically methylated bipyridines.[10] The causality behind this choice is its reliability and tolerance for various functional groups, which is crucial for building a diverse compound library for SAR studies.

Materials:

  • 2-Bromo-4-methylpyridine

  • 2-(Tributylstannyl)pyridine

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Anhydrous and degassed N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere chemistry (Schlenk line)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-4-methylpyridine (1.0 eq) and the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.03 eq).

  • Solvent Addition: Add anhydrous, degassed DMF via cannula to dissolve the solids.

  • Reagent Addition: Add 2-(tributylstannyl)pyridine (1.1 eq) to the reaction mixture dropwise at room temperature.

  • Reaction Execution: Heat the mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The self-validating aspect of this step is the visual disappearance of the starting materials on the TLC plate.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble fluorides.

  • Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the precipitate. Transfer the filtrate to a separatory funnel, wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure 4-methyl-2,2'-bipyridine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]

SAR in Biological Applications: The Quest for Potency and Selectivity

Methyl-bipyridine derivatives and their metal complexes are promising therapeutic agents, particularly as anticancer and antimicrobial drugs.[11][12] Here, SAR studies are critical for optimizing efficacy while minimizing toxicity.

Anticancer Activity

Metal complexes of methyl-bipyridines are a major focus of research.[11] The proposed mechanism for many copper and ruthenium complexes involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis.[11]

A study on rhenium tricarbonyl complexes with 5- and 6-(halomethyl)-2,2'-bipyridine ligands demonstrated that the position of the reactive halomethyl group is a key determinant of antiproliferative activity.[13] The 5-(chloromethyl)-2,2'-bipyridine derivative showed significant inhibition of pancreatic tumor growth in vivo, highlighting the importance of substituent placement for biological targeting.[13]

Anticancer_Pathway cluster_cell Cancer Cell complex [M(Me-bpy)] Complex (e.g., Cu, Re) ros Reactive Oxygen Species (ROS) Burst complex->ros Redox Cycling damage Oxidative Damage (DNA, Proteins, Lipids) ros->damage apoptosis Apoptosis (Programmed Cell Death) damage->apoptosis

Caption: Conceptual pathway for anticancer activity of metal-bipyridine complexes.
Protocol: Evaluating Cytotoxicity using the MTT Assay

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells and is widely used to determine the cytotoxic effects (IC₅₀ value) of potential drug candidates. This protocol is based on established methodologies.[11]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, Panc-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (methyl-bipyridine derivatives) dissolved in DMSO

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. This initial step ensures a healthy, uniform cell monolayer for the experiment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 20 µL of the MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully discard the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC₅₀ value—the concentration that inhibits 50% of cell growth.[11]

Quantitative SAR Data

The following table summarizes hypothetical, yet representative, data for a series of methyl-bipyridine copper complexes tested against a cancer cell line, illustrating a typical SAR trend.

Compound IDBipyridine LigandSubstitution PatternIC₅₀ (µM) vs. HeLa CellsRationale for Activity
C1 2,2'-BipyridineUnsubstituted25.4Baseline activity
C2 4,4'-Dimethyl-2,2'-bpyElectron-donating18.2Increased electron density may stabilize the complex or alter redox potential favorably.[2]
C3 5,5'-Dimethyl-2,2'-bpyElectron-donating15.8Similar electronic effect to C2, subtle positional change improves cell uptake or target interaction.[4]
C4 6,6'-Dimethyl-2,2'-bpySteric hindrance45.1Steric bulk may hinder approach to the biological target or prevent formation of the active species.[5]

Conclusion

The structure-activity relationship of methyl-bipyridine derivatives is a compelling example of how minor structural modifications can elicit major functional changes. The strategic placement of methyl groups allows for the fine-tuning of both electronic and steric properties, providing a powerful tool for chemists and drug developers. Electron-donating groups in the 4,4'- and 5,5'-positions enhance coordination strength and modulate redox properties, which is beneficial for materials science and certain biological applications. Conversely, the introduction of steric bulk at the 6,6'-positions can dramatically accelerate catalytic turnover, a highly desirable trait in synthesis. By understanding these fundamental principles and employing systematic experimental and computational workflows, researchers can rationally design and synthesize novel methyl-bipyridine derivatives with tailored properties for catalysis, medicine, and beyond.

References

  • Schubert, U. S., et al. (Year). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy.
  • BenchChem. (2025). Application Notes and Protocols for Metal Complex Formation with 2'-Methyl-2,3'-bipyridine and Analogous Ligands. Benchchem.
  • Organic Syntheses Procedure. (Year). 5-methyl-2,2'-bipyridine. Organic Syntheses.
  • Fantauzzi, D., et al. (2024). Modulation of [CuOH/O]+ Properties in [2,2′-Bipyridine]2 Homoleptic Complexes through Substitution at the 6,6' Position by Methyl Groups. ACS Omega.
  • Wang, X., et al. (Year). Impact of Linker Engineering on the Catalytic Activity of Metal– Organic Frameworks Containing Pd(II)-Bipyridine Complexes.
  • Berezin, A. S., et al. (2023). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI.
  • MDPI. (2024).
  • Nycz, J. E., et al. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. MDPI.
  • Kumar, A., et al. (2019).
  • Kaur, G., et al. (2025).
  • Cordes, D. B., et al. (2020). Positional Isomerism in the N^N Ligand: How Much Difference Does a Methyl Group Make in [Cu(P^P)(N^N)]+ Complexes?. PMC - NIH.
  • Blake, A. J., et al. (Year). Methyl group influence on the formation of CuI complexes with thio-pyridine ligands. Journal of the Chemical Society, Dalton Transactions.
  • Domínguez-Gutiérrez, D., et al. (2023). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes.
  • Mondal, T., et al. (2022). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed.
  • Higgins, B. M., et al. (2025). Synthesis and fungicidal activity of 2,2'-bipyridine derivatives.
  • Ito, A., et al. (2024).

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Exploratory

Unlocking a New Therapeutic Avenue: A Technical Guide to the Antimalarial Potential of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The relentless evolution of drug resistance in Plasmodium falciparum, the most lethal species of malaria parasite, necessitates a con...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless evolution of drug resistance in Plasmodium falciparum, the most lethal species of malaria parasite, necessitates a continuous and innovative pipeline of novel antimalarial agents. This technical guide delineates a comprehensive preclinical strategy for the exploration and characterization of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide as a potential antimalarial drug candidate. Drawing upon the established bioactivity of bipyridine and carboxamide scaffolds, this document provides a scientifically-grounded rationale for its investigation, alongside detailed, field-proven methodologies for its synthesis, in vitro and in vivo evaluation, and preliminary mechanism of action studies. This guide is intended to serve as a foundational blueprint for research teams dedicated to pioneering next-generation antimalarial therapeutics.

Introduction: The Rationale for Investigating a Bipyridine Carboxamide Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. In the realm of antimalarial research, pyridine-containing compounds have demonstrated significant promise by targeting various essential parasite pathways. Notably, derivatives of bipyridine have been identified as potent inhibitors of Plasmodium falciparum growth, with some acting on novel targets such as phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for parasite development.

The carboxamide moiety is also a key pharmacophore in many biologically active molecules, contributing to target binding through hydrogen bond interactions and influencing physicochemical properties. The combination of a bipyridine core with a carboxamide functional group, as in 5-Methyl-[2,3'-bipyridine]-5'-carboxamide, presents a compelling chemical architecture for antimalarial drug discovery. This structure offers multiple points for potential interaction with parasite targets and a favorable profile for chemical optimization.

This guide, therefore, puts forth a hypothesis-driven framework for the systematic evaluation of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide, a compound that, to our knowledge, has not been extensively profiled for its antiplasmodial activity. The following sections will detail the proposed synthetic pathway and a rigorous cascade of assays designed to elucidate its therapeutic potential.

Proposed Synthetic Pathway

The synthesis of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide can be approached through established cross-coupling methodologies, which are fundamental in the construction of bi-aryl systems. A plausible and efficient route would involve a Suzuki or Stille coupling reaction, followed by functional group manipulation to install the carboxamide.

Diagram of Proposed Synthetic Workflow

G cluster_synthesis Proposed Synthesis of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide start Starting Materials: 2-bromo-5-methylpyridine 3-(dihydroxyboryl)pyridine-5-carbonitrile coupling Suzuki Coupling (Pd catalyst, base) start->coupling intermediate Intermediate: 5-Methyl-5'-cyano-[2,3'-bipyridine] coupling->intermediate hydrolysis Hydrolysis (Acid or Base) intermediate->hydrolysis acid Carboxylic Acid Intermediate: 5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid hydrolysis->acid amidation Amidation (e.g., SOCl2, then NH3) acid->amidation product Final Product: 5-Methyl-[2,3'-bipyridine]-5'-carboxamide amidation->product G cluster_workflow Preclinical Evaluation Workflow A Phase 1: In Vitro Antiplasmodial Activity B Phase 2: Cytotoxicity & Selectivity Index A->B C Phase 3: Activity Against Resistant Strains B->C D Phase 4: In Vitro Mechanism of Action Studies C->D E Phase 5: In Vivo Efficacy in Mouse Models D->E F Go/No-Go Decision for Lead Optimization E->F

Foundational

A Technical Guide to Investigating the Anticancer Properties of Novel Pyridine Carboxamides

Abstract The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved therapeutics.[1][2][3][4] Its derivatives, particularly pyridine carboxamides, have garnered significant atte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved therapeutics.[1][2][3][4] Its derivatives, particularly pyridine carboxamides, have garnered significant attention for their potential as anticancer agents, demonstrating activity against a wide range of malignancies including breast, lung, and colon cancers.[5][6][7] These compounds exert their effects through diverse mechanisms, such as the inhibition of critical enzymes like kinases and Poly (ADP-ribose) polymerase (PARP), induction of apoptosis, and interference with the cell cycle.[6][8][9] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate the anticancer properties of novel pyridine carboxamides, from initial synthesis and characterization to detailed mechanistic evaluation.

Introduction: The Rationale for Pyridine Carboxamides in Oncology

Cancer remains a formidable global health challenge, necessitating the continuous development of novel and more effective therapeutic agents.[5][10] Heterocyclic compounds are a cornerstone of pharmaceutical development, and among them, the pyridine nucleus is a privileged structure.[1][2][3][5] Pyridine carboxamides have emerged as a particularly promising class of compounds. Their structural versatility allows for fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective anticancer agents.[11][12][13] The core objective of this guide is to outline a logical, robust, and reproducible workflow for the preclinical evaluation of these novel chemical entities.

Synthesis and Structural Verification

The journey of a novel anticancer agent begins with its chemical synthesis and rigorous characterization. A common route to synthesize pyridine carboxamide derivatives involves the coupling of a substituted pyridine carboxylic acid with a variety of amines.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by providing information about the connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.

Only compounds with confirmed structure and high purity should proceed to biological evaluation.

The Investigative Workflow: From Screening to Mechanism

A systematic, tiered approach is essential for efficiently evaluating novel compounds. The workflow should progress from broad initial screens to more focused mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation Synthesis Synthesis Cytotoxicity_Screen Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity_Screen Compound Library Hit_Identification Hit Identification (IC50 Determination) Cytotoxicity_Screen->Hit_Identification Active Compounds Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Hit_Identification->Apoptosis_Assay Prioritized Hits Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) Hit_Identification->Cell_Cycle_Analysis Target_Validation Target Validation (e.g., Western Blot) Apoptosis_Assay->Target_Validation Cell_Cycle_Analysis->Target_Validation Xenograft_Model Xenograft Model Target_Validation->Xenograft_Model Validated Lead Efficacy_Toxicity Efficacy & Toxicity Assessment Xenograft_Model->Efficacy_Toxicity

Caption: High-level workflow for anticancer drug discovery.

In Vitro Evaluation: Foundational Assays

In vitro assays using cancer cell lines are the first step in determining the biological activity of novel pyridine carboxamides.[16][17] The selection of cell lines should be strategic, ideally including representatives from different cancer types (e.g., breast, colon, lung) to assess the breadth of activity.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] It is an essential primary screen to identify compounds that inhibit cancer cell growth.[18]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the novel pyridine carboxamides in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[19][20]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18][20]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: IC₅₀ Values

Summarize the cytotoxicity data in a clear, tabular format. This allows for easy comparison of the potency of different compounds across various cell lines.

CompoundMCF-7 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
Py-Carbox-01 5.2 ± 0.48.1 ± 0.712.5 ± 1.1
Py-Carbox-02 1.8 ± 0.22.5 ± 0.34.9 ± 0.5
Py-Carbox-03 > 50> 50> 50
Doxorubicin 0.9 ± 0.11.2 ± 0.21.5 ± 0.2

Mechanistic Elucidation: Uncovering the "How"

Once a compound demonstrates significant cytotoxicity, the next critical step is to understand its mechanism of action.[17] Key questions to address are: Is the compound inducing programmed cell death (apoptosis)? Is it disrupting the normal progression of the cell cycle?

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used flow cytometry-based method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells (e.g., 1-5 x 10⁵ cells) and treat with the test compound (at its IC₅₀ and 2x IC₅₀ concentrations) for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.[21]

  • Washing: Wash the cells once with cold PBS.[21]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Cell Cycle Analysis: Propidium Iodide Staining

Disruption of the cell cycle is a common mechanism for anticancer drugs. Flow cytometry with PI staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22]

Principle: PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[23] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.[22] RNase treatment is necessary as PI also binds to RNA.[22]

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Harvest and Fixation: Harvest approximately 1 x 10⁶ cells. Wash with PBS, then fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing.[23] Incubate for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[23] Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[23][24][25]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[24]

  • Analysis: Analyze the samples by flow cytometry. Use software to model the resulting DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Target Identification and Mechanism of Action: The PARP Inhibition Example

Many pyridine carboxamide derivatives function as PARP inhibitors.[26] PARP enzymes are crucial for DNA single-strand break repair.[8] In cancers with mutations in DNA double-strand break repair genes like BRCA1/2, inhibiting PARP leads to an accumulation of DNA damage and cell death through a concept known as synthetic lethality.[8][27][28]

Mechanism: PARP inhibitors block the PARP enzyme at sites of DNA damage.[8][29] This trapping prevents the repair of single-strand breaks, which then collapse during DNA replication, leading to the formation of double-strand breaks.[8][27] In cancer cells that are deficient in homologous recombination (the primary pathway for repairing double-strand breaks), these breaks cannot be repaired, leading to genomic instability and cell death.[27]

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR Deficient) ssb1 Single-Strand Break parp1 PARP Enzyme ssb1->parp1 recruits dsb1 Double-Strand Break (Replication Fork Collapse) ssb1->dsb1 repair1 BER Repair parp1->repair1 initiates hr1 Homologous Recombination (HR) dsb1->hr1 repaired by survival1 Cell Survival hr1->survival1 ssb2 Single-Strand Break parp2 PARP Trapped ssb2->parp2 dsb2 Double-Strand Break (Replication Fork Collapse) ssb2->dsb2 parp_inhibitor Pyridine Carboxamide (PARP Inhibitor) parp_inhibitor->parp2 traps hr2 Homologous Recombination (HR) (Defective) dsb2->hr2 cannot be repaired by death2 Cell Death (Synthetic Lethality) hr2->death2

Caption: Mechanism of synthetic lethality with PARP inhibitors.

In Vivo Efficacy: Preclinical Animal Models

Promising candidates from in vitro studies should be advanced to in vivo testing to evaluate their efficacy and safety in a living organism.[17] The most common approach is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.[17]

Key Considerations for Xenograft Studies:

  • Model Selection: Choose a cell line that was sensitive to the compound in vitro.

  • Drug Formulation and Dosing: The compound must be formulated in a vehicle that is safe for animal administration. Dosing levels and schedules are determined from preliminary toxicity studies.

  • Endpoints: The primary efficacy endpoint is typically tumor growth inhibition. This is monitored by measuring tumor volume over time. Animal body weight and general health are monitored as key safety indicators.

  • Ethical Considerations: All animal studies must be conducted under approved ethical protocols and guidelines.

Conclusion and Future Directions

This guide has outlined a systematic and technically robust approach to investigating the anticancer properties of novel pyridine carboxamides. The workflow, progressing from synthesis and initial cytotoxicity screening to detailed mechanistic studies and eventual in vivo validation, provides a comprehensive framework for identifying and characterizing promising new therapeutic candidates. Future research in this area will likely focus on developing compounds with enhanced selectivity for specific cancer targets, exploring combination therapies to overcome resistance, and leveraging novel drug delivery systems to improve therapeutic outcomes.[6]

References

  • PARP inhibitors — Knowledge Hub - Genomics Education Programme. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. [Link]

  • The mechanism of PARP inhibitor action is identified - Drug Target Review. [Link]

  • Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy - MDPI. [Link]

  • The potential of PARP inhibitors in targeted cancer therapy and immunotherapy - Frontiers. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]

  • Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives | Asian Journal of Chemistry. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. [Link]

  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - J-Stage. [Link]

  • How to test the anticancer efficacy of a plant extract - Altogen Labs. [Link]

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  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. [Link]

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  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC. [Link]

  • Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives | Request PDF - ResearchGate. [Link]

  • Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing). [Link]

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  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. [Link]

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  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer | Journal of Medicinal Chemistry - ACS Publications. [Link]

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Protocols & Analytical Methods

Method

"LC-MS/MS analysis of novel pyridine carboxamides"

Application Note: High-Sensitivity Quantitation of Novel Pyridine Carboxamides in Biological Matrices via LC-MS/MS Executive Summary & Chemical Logic Pyridine carboxamides represent a critical pharmacophore in modern dru...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Novel Pyridine Carboxamides in Biological Matrices via LC-MS/MS

Executive Summary & Chemical Logic

Pyridine carboxamides represent a critical pharmacophore in modern drug discovery, serving as the structural backbone for numerous kinase inhibitors (e.g., Sorafenib, Regorafenib) and nicotinamide analogs. Their analysis in biological fluids presents distinct challenges:

  • Basicity: The pyridine nitrogen (pKa ~5.2) protonates easily, leading to severe peak tailing on traditional C18 columns due to secondary silanol interactions.

  • Polarity: High polarity often results in poor retention in Reversed-Phase LC (RPLC), causing co-elution with matrix suppressors (phospholipids/salts) at the void volume.

  • Fragmentation: The amide bond is the primary site of metabolic and collision-induced dissociation (CID) instability.

This guide provides a self-validating protocol for quantifying novel pyridine carboxamides, prioritizing Mixed-Mode Cation Exchange (MCX) for sample cleanup and Optimized RPLC for robust separation.

Method Development Strategy (The "Why")

Chromatographic Selection: The pH Paradox
  • Standard Approach (Fail State): Using acidic mobile phases (Formic acid, pH 3) on standard C18 columns protonates the pyridine nitrogen (

    
    ). This cation interacts strongly with residual silanols on the silica surface, causing peak tailing and variable retention times.
    
  • Expert Solution: Use a High-pH Stable C18 Column (e.g., Ethylene Bridged Hybrid). At pH 10 (using Ammonium Hydroxide), the pyridine moiety remains deprotonated (neutral), increasing hydrophobicity and retention on the C18 phase while eliminating silanol cation-exchange interactions.

    • Alternative: For extremely polar metabolites (e.g., N-oxides), HILIC is the preferred orthogonal approach.

Sample Preparation: Specificity over Simplicity

While Protein Precipitation (PPT) is fast, it fails to remove phospholipids, which cause significant ion suppression for pyridine compounds.

  • Protocol Choice: Solid Phase Extraction (SPE) using Mixed-Mode Strong Cation Exchange (MCX).

  • Mechanism:

    • Acidify sample (analyte becomes positively charged).

    • Load onto MCX cartridge (analyte binds via ionic interaction).

    • Wash with 100% Methanol (removes neutrals/hydrophobics).

    • Elute with 5% Ammonium Hydroxide in Methanol (neutralizes analyte, releasing it).

    • Result: This "catch-and-release" mechanism yields >95% recovery with <5% matrix effect.

Experimental Protocol

Materials & Reagents
  • Analytes: Novel Pyridine Carboxamide Candidate (NPCC), Stable Isotope Labeled Internal Standard (SIL-IS).

  • Matrix: K2EDTA Human Plasma.

  • Columns: Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) or equivalent high-pH stable column.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Hydroxide (

    
    ), Ammonium Bicarbonate.
    
Sample Preparation Workflow (MCX SPE)
  • Aliquot: Transfer 100 µL plasma to a 96-well plate.

  • IS Addition: Add 20 µL SIL-IS working solution (500 ng/mL).

  • Pre-treatment: Add 200 µL 2% Formic Acid in water (Acidify to pH ~3 to ensure Pyridine protonation). Vortex 1 min.

  • Conditioning: Condition MCX plate with 200 µL MeOH followed by 200 µL water.

  • Loading: Load pre-treated sample onto MCX plate. Apply low vacuum.

  • Wash 1: 200 µL 2% Formic Acid (removes acidic/zwitterionic interferences).

  • Wash 2: 200 µL 100% Methanol (CRITICAL: removes neutral phospholipids).

  • Elution: Elute with 2 x 100 µL 5%

    
     in Methanol (High pH neutralizes the pyridine, breaking the ionic bond).
    
  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in 100 µL Mobile Phase A/B (80:20).
    
LC-MS/MS Conditions
ParameterSettingRationale
System UHPLC coupled to Triple Quadrupole MSHigh pressure required for sub-2µm particles.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.0)Keeps pyridine neutral for better peak shape/retention.
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Gradient 0-0.5 min: 5% B0.5-3.0 min: 5% -> 95% B3.0-4.0 min: 95% B (Wash)4.1 min: 5% B (Re-equilibrate)Fast gradient suitable for DMPK screening.
Ion Source ESI Positive ModePyridines have high proton affinity.
Capillary Voltage 1.5 - 3.0 kVOptimized per instrument sensitivity.
Desolvation Temp 500°CHigh temp needed to remove aqueous buffer.

Visualization: Workflows & Mechanisms

Analytical Workflow Diagram

BioanalyticalWorkflow Sample Plasma Sample (100 µL) PreTreat Acidification (2% Formic Acid) Protonates Pyridine N Sample->PreTreat Add IS SPE_Load MCX SPE Loading (Cation Exchange Binding) PreTreat->SPE_Load pH < pKa SPE_Wash Organic Wash (100% MeOH) Removes Phospholipids SPE_Load->SPE_Wash Retain Cations SPE_Elute Basic Elution (5% NH4OH in MeOH) Neutralizes & Releases SPE_Wash->SPE_Elute Clean Matrix LC_Sep UHPLC Separation (pH 10, C18 Column) SPE_Elute->LC_Sep Evap & Reconst. MS_Det MS/MS Detection (ESI+, MRM Mode) LC_Sep->MS_Det Quantitation

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow ensuring phospholipid removal and analyte recovery.

Fragmentation Logic (MS/MS)

For pyridine carboxamides, the collision-induced dissociation (CID) typically targets the amide bond.

FragmentationPath Precursor Precursor Ion [M+H]+ (Protonated Pyridine) Transition Collision Cell (CID Energy) Precursor->Transition Enter Q2 Prod_A Product Ion A [Pyridine-CO]+ Transition->Prod_A Amide Bond Cleavage Prod_B Neutral Loss (Amine Side Chain) Transition->Prod_B Loss of R-NH2

Caption: Primary fragmentation pathway showing amide bond cleavage yielding the characteristic acylium ion.

Validation & Acceptance Criteria

To ensure the method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018 / ICH M10), the following validation modules are mandatory.

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Back-calculated concentrations within ±15% (±20% for LLOQ).
    
Matrix Effect & Recovery

Since pyridine carboxamides are susceptible to suppression from phospholipids (m/z 184, 104), this must be quantified.

ParameterCalculationAcceptance Criteria
Matrix Factor (MF) (Peak Area in Extracted Blank / Peak Area in Pure Solvent)0.85 - 1.15 (CV < 15%)
Recovery (RE) (Peak Area Extracted Sample / Peak Area Spiked Extract)Consistent across Low, Mid, High QC
Carryover Inject Blank after ULOQ< 20% of LLOQ signal
Stability Assessment
  • Bench-top: 4 hours at Room Temp (assess hydrolytic stability of amide bond).

  • Freeze-Thaw: 3 cycles at -80°C to RT.

  • Processed Stability: 24 hours in autosampler (10°C).

Troubleshooting Guide

  • Issue: Peak Tailing.

    • Root Cause:[1][2][3][4][5][6] Secondary interactions with silanols.

    • Fix: Ensure mobile phase pH is ≥ 10.0 or switch to a column with higher carbon load/end-capping.

  • Issue: Low Recovery.

    • Root Cause:[1][2][3][4][5][6] Analyte eluting during the wash step.

    • Fix: Ensure the "Wash 1" step is acidic (pH < 4) so the pyridine remains charged and bound to the MCX sorbent.

  • Issue: High Background Noise.

    • Root Cause:[1][2][3][4][5][6] In-source fragmentation of labile metabolites (e.g., N-glucuronides converting back to parent).

    • Fix: Ensure chromatographic separation of metabolites from parent drug.

References

  • US Food and Drug Administration (FDA). (2018).[1][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Jian, W., et al. (2010). "High-throughput LC-MS/MS method for the determination of pyridine-based kinase inhibitors in human plasma." Journal of Chromatography B.
  • Waters Corporation. (2023). Oasis MCX Extraction Protocol for Basic Compounds. Retrieved from [Link]

Sources

Application

Application Note: A Guide to the Structural Characterization of Bipyridine Compounds by NMR Spectroscopy

Introduction: The Central Role of Bipyridine and NMR 2,2'-Bipyridine and its derivatives are arguably among the most important classes of chelating ligands in modern chemistry. Their rigid structure, strong σ-donating an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Bipyridine and NMR

2,2'-Bipyridine and its derivatives are arguably among the most important classes of chelating ligands in modern chemistry. Their rigid structure, strong σ-donating and π-accepting properties, and ability to form stable complexes with a vast range of metal ions have made them indispensable in fields such as catalysis, materials science, photochemistry, and medicinal chemistry. The precise structure of a bipyridine ligand and its conformation upon metal coordination dictates its function.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of these compounds in solution. Unlike diffraction methods that require crystalline material, NMR provides a detailed picture of the molecular structure, connectivity, and dynamics under conditions often relevant to their application. This guide will walk through the essential 1D and 2D NMR experiments required to confidently assign the chemical structure of free bipyridine ligands and their diamagnetic metal complexes.

Foundational Principles for Bipyridine NMR

A deep understanding of a few core NMR concepts is critical for interpreting the spectra of bipyridine compounds. The inherent symmetry and aromaticity of the bipyridine core give rise to characteristic spectral patterns.

  • Symmetry and Chemical Equivalence: Unsubstituted 2,2'-bipyridine possesses a C₂ axis of symmetry, which renders the two pyridine rings chemically equivalent. Consequently, the ¹H NMR spectrum displays only four signals, and the ¹³C NMR spectrum shows only five signals, significantly simplifying the initial analysis. Substitution on the rings, or coordination to a metal in an asymmetric fashion, breaks this symmetry, leading to more complex spectra where each proton and carbon may be unique.

  • Chemical Shift (δ): The protons on the bipyridine ring are aromatic and resonate in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm. The exact position is highly sensitive to the electronic environment. Protons closest to the nitrogen atoms (H6, H6') are the most deshielded and appear furthest downfield. Upon coordination to a metal cation, the electron density on the ligand is reduced, causing a characteristic downfield shift of all proton signals.[1][2]

  • Spin-Spin (J) Coupling: Protons on the same pyridine ring exhibit through-bond J-coupling, which splits their signals into multiplets. This coupling provides definitive evidence of proton connectivity. The typical three-bond (³J) couplings in the aromatic system are in the range of 4-8 Hz, while four-bond (⁴J) couplings are smaller (1-3 Hz). Analyzing these coupling patterns is key to assigning which proton is which.

Experimental Workflow and Protocols

A systematic approach, beginning with careful sample preparation and progressing from simple 1D experiments to more complex 2D experiments, ensures a successful and complete structural characterization.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation A Compound Synthesis & Purification B NMR Sample Preparation (Solvent, Concentration) A->B C 1D ¹H NMR (Initial Assessment) B->C D 1D ¹³C NMR (Carbon Backbone) C->D E 2D NMR Experiments (COSY, HSQC, HMBC) D->E F Assign ¹H Spectrum (Integration, Coupling) E->F G Assign ¹³C Spectrum (via HSQC & HMBC) F->G H Final Structure Confirmation G->H

Caption: General workflow for NMR characterization of bipyridine compounds.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures a properly prepared sample for high-resolution analysis.

Materials:

  • Bipyridine compound (typically 5-10 mg for ¹H, 15-30 mg for ¹³C and 2D)

  • High-quality deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD)

  • NMR tube (clean, dry, and free of scratches)

  • Pipette and vial

  • Filter (e.g., cotton wool plug or syringe filter)

Methodology:

  • Weighing: Accurately weigh the desired amount of your purified bipyridine compound into a clean, dry vial.

  • Dissolution: Add the appropriate amount of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm tube) to the vial.[3] The choice of solvent is critical; ensure your compound is fully soluble. Chloroform-d (CDCl₃) is common for many organic compounds, while DMSO-d₆ is excellent for more polar compounds or metal complexes that may have limited solubility.

  • Mixing: Gently vortex or shake the vial until the sample is completely dissolved. A brief sonication can aid dissolution but should be used cautiously to avoid heating the sample.

  • Filtering: To obtain the best quality spectra, the sample must be free of any suspended material or dust, which can degrade spectral resolution.[3] Pass the solution through a small plug of cotton wool placed inside a pipette tip while transferring it into the NMR tube.

  • Transfer: Carefully transfer the filtered solution into the NMR tube. Avoid getting any solution on the upper part of the tube.

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints before inserting it into the spectrometer.

Protocol 2: Acquiring 1D and 2D NMR Spectra

This section assumes access to a modern NMR spectrometer (400 MHz or higher is recommended).

A. ¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 8 to 16 scans for good signal-to-noise.

B. ¹³C NMR Acquisition:

  • Use the same locked and shimmed sample.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required. Typically, 128 to 1024 scans are needed, with a relaxation delay of 2 seconds.

C. 2D NMR Acquisition (COSY, HSQC, HMBC):

  • These experiments are essential for unambiguous assignments.[4][5][6]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are J-coupled.[7] It is relatively quick, often completing in 15-30 minutes. It is invaluable for tracing the proton connectivity within each pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond correlation).[7][8] This is the primary method for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons over 2 or 3 bonds.[7][8][9] This is crucial for identifying quaternary (non-protonated) carbons and confirming the connectivity between the two pyridine rings across the C2-C2' bond.

Spectral Interpretation: From Data to Structure

G cluster_protons ¹H Signals cluster_carbons ¹³C Signals H3 H3' H4 H4' H3->H4 COSY (3-bond) C3 C3' H3->C3 HSQC (1-bond) C5 C5' H3->C5 HMBC (3-bond) H5 H5' H4->H5 COSY (3-bond) C2 C2' H4->C2 HMBC (3-bond) C4 C4' H4->C4 HSQC (1-bond) H6 H6' H5->H6 COSY (3-bond) H5->C5 HSQC (1-bond) H6->C2 HMBC (3-bond) C6 C6' H6->C6 HSQC (1-bond)

Caption: Relationship between 2D NMR experiments for bipyridine assignment.

Case Study: Assigning 2,2'-Bipyridine

Let's apply this workflow to the parent 2,2'-bipyridine molecule.

¹H NMR Analysis: Due to symmetry, we expect four signals in the aromatic region.

  • H6/H6': Appears furthest downfield (~8.7 ppm), as a doublet, due to proximity to the electronegative nitrogen.

  • H3/H3': Appears as a doublet (~8.4 ppm), coupled only to H4/H4'.

  • H4/H4': Appears as a triplet of doublets or "td" (~7.8 ppm), coupled to H3 and H5.

  • H5/H5': Appears as a doublet of doublets or "ddd" (~7.3 ppm), coupled to H4 and H6.

2D NMR Confirmation:

  • COSY: A COSY spectrum will show a cross-peak between H5 and H6, H5 and H4, and H4 and H3, confirming their positions in the spin system. There will be no correlation between H3 and H6.

  • HSQC: The HSQC spectrum will provide direct one-bond correlations, allowing the assignment of C3, C4, C5, and C6 based on their attached, now-assigned protons.

  • HMBC: The HMBC spectrum is key for the final, unambiguous proof. We can assign the quaternary carbon C2/C2' by observing correlations from protons two and three bonds away. For instance, H4 and H6 will both show a cross-peak to C2, confirming its position adjacent to the nitrogen and part of the inter-ring bond.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key 2D Correlations
3,3'~8.41 (d)~121.1COSY: H4; HMBC: C5, C2
4,4'~7.83 (td)~137.2COSY: H3, H5; HMBC: C2, C6
5,5'~7.32 (ddd)~124.2COSY: H4, H6; HMBC: C3
6,6'~8.68 (d)~149.5COSY: H5; HMBC: C2, C4
2,2'-~156.2HMBC: from H3, H4, H6

Note: Approximate chemical shifts based on published data in CDCl₃. Actual values are solvent and concentration-dependent.[10][11]

Case Study: A Metal-Bipyridine Complex [Ru(bpy)₃]²⁺

When bipyridine coordinates to a metal, such as in the classic tris(bipyridine)ruthenium(II) complex, several changes occur in the NMR spectrum.

  • Symmetry: In an octahedral complex like [Ru(bpy)₃]²⁺, all three bipyridine ligands are chemically equivalent, and the C₂ symmetry of each ligand is maintained. Therefore, the spectrum still shows only four ¹H and five ¹³C signals, similar to the free ligand.

  • Coordination Shifts: All signals shift downfield compared to the free ligand due to the electron-withdrawing nature of the Ru²⁺ center.[4] For example, the H6 proton, which is closest to the metal center, experiences a significant downfield shift.

  • Restricted Rotation: The C2-C2' bond rotation is fixed upon chelation. In more complex or asymmetric systems, this can lead to the two pyridine rings of a single bipyridine ligand becoming inequivalent, doubling the number of signals.

By comparing the spectrum of the complex to that of the free ligand, one can confirm coordination and gain insights into the electronic structure and symmetry of the final complex.

Conclusion

NMR spectroscopy is an exceptionally powerful and versatile tool for the detailed characterization of bipyridine compounds. A systematic workflow, combining standard 1D ¹H and ¹³C experiments with 2D correlation spectroscopy (COSY, HSQC, and HMBC), allows for the complete and unambiguous assignment of even complex substituted bipyridines and their metal complexes. Understanding the causality behind spectral features—symmetry, electronic effects, and J-coupling—transforms NMR from a simple analytical measurement into a profound probe of molecular structure and behavior in solution.

References

  • NMR Sample Preparation. (n.d.). University of Notre Dame. Retrieved February 18, 2026, from [Link]

  • Frechette, M. (1993). Bipyridine chelates of lanthanum(III) in acetonitrile. A 1H, 13C, 17O, and 139La NMR study. Canadian Journal of Chemistry, 71(3), 377-383. Retrieved February 18, 2026, from [Link]

  • O'Connor, C. J., & Lallow, D. (1986). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. Inorganica Chimica Acta, 118(2), 141-147. Retrieved February 18, 2026, from [Link]

  • Huang, T. L. J., & Brewer, D. G. (1981). An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). Canadian Journal of Chemistry, 59(11), 1689-1697. Retrieved February 18, 2026, from [Link]

  • Afsar, J., et al. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. ARKIVOC, 2019(6), 214-226. Retrieved February 18, 2026, from [Link]

  • Gual A., et al. (2021). Supporting Information for Covalent Triazine Frameworks with Bipyridine Moieties for Heterogeneous Single-Site Photocatalysis. Angewandte Chemie International Edition. Retrieved February 18, 2026, from [Link]

  • Müller, B., et al. (2004). (1)H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions. Dalton Transactions, (1), 55-62. Retrieved February 18, 2026, from [Link]

  • Spellane, P. J., & Watts, R. J. (1983). Analysis of the proton and carbon-13 NMR spectra of [Ir(Hbpy-C3,N')(bpy-N,N')2]3+. Inorganic Chemistry, 22(19), 2722-2725. Retrieved February 18, 2026, from [Link]

  • Pawlak, T., et al. (2011). 1H, 13C, 195Pt and 15N NMR structural correlations in Pd(II) and Pt(II) chloride complexes with various alkyl and aryl derivatives of 2,2'-bipyridine and 1,10-phenanthroline. Magnetic Resonance in Chemistry, 49(2), 59-64. Retrieved February 18, 2026, from [Link]

  • Huang, T. L. J., & Brewer, D. G. (1981). An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). Canadian Journal of Chemistry. Retrieved February 18, 2026, from [Link]

  • Vícha, J. (2014). Applications of NMR Spectroscopy to Study Transition-Metal Complexes with Nitrogen-Based Ligands. Masaryk University. Retrieved February 18, 2026, from [Link]

  • Scribd. (n.d.). Advanced NMR in Metal Complex Analysis. Retrieved February 18, 2026, from [Link]

  • Müller, B., et al. (2004). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions. Retrieved February 18, 2026, from [Link]

  • Holmlin, R. E., et al. (1999). 2,2′-bipyridine ligand for incorporation into oligodeoxynucleotides: Synthesis, stability and fluorescence properties of ruthenium—DNA complexes. Nucleic Acids Research, 27(2), 659-665. Retrieved February 18, 2026, from [Link]

  • Saji, T., & Aoyagui, S. (1976). A proton NMR study of reduced paramagnetic tris(2,2'-bipyridine) complexes of iron(II), ruthenium(II) and osmium(II). Journal of the American Chemical Society. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Fig.S6 1 H, NMR spectra for [Ir(bipy)(H 2 )(PPh 3 ) 2 ]. Retrieved February 18, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved February 18, 2026, from [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved February 18, 2026, from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). The 1 H NMR, 13 C NMR, HSQC, HMBC, COSY, and NOESY of compound 8a. Retrieved February 18, 2026, from [Link]

Sources

Method

Application Notes and Protocols for Testing Antifungal Activity of Pyridine Carboxamides

Introduction: The Emergence of Pyridine Carboxamides as Novel Antifungal Agents The rising incidence of invasive fungal infections, coupled with the growing challenge of antifungal resistance, has created an urgent need...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Pyridine Carboxamides as Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the growing challenge of antifungal resistance, has created an urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.[1][2] Pyridine carboxamides have emerged as a promising class of compounds with significant antifungal potential.[3][4] Many derivatives of this class have demonstrated broad-spectrum activity against a range of pathogenic fungi.[4][5]

The primary mode of action for many pyridine carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[3][6][7][8] By targeting this crucial enzyme, these compounds disrupt the fungal cell's energy production, leading to growth inhibition and cell death.[7][9] This technical guide provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to effectively screen and characterize the antifungal activity of novel pyridine carboxamide derivatives. The methodologies described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and clinical relevance.[10][11][12][13]

Part 1: Primary In Vitro Antifungal Susceptibility Screening

The initial phase of antifungal drug discovery involves screening compounds for their ability to inhibit fungal growth. High-throughput screening (HTS) methodologies are often employed for the rapid evaluation of large compound libraries.[1] The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[10][12][14]

Protocol 1: Broth Microdilution Assay for Yeasts (Adapted from CLSI M27)[12][14]

This protocol is designed for testing the susceptibility of yeast species, such as Candida albicans and Cryptococcus neoformans, to pyridine carboxamide derivatives.

Causality Behind Experimental Choices:

  • RPMI-1640 Medium: This medium is standardized for antifungal susceptibility testing as it supports the growth of most clinically relevant fungi and has a defined composition, ensuring reproducibility.[15]

  • Inoculum Standardization: A standardized inoculum density is critical for consistent and comparable MIC results. A spectrophotometer is used to adjust the fungal suspension to a specific turbidity, corresponding to a known cell concentration.

  • Serial Dilution: This allows for the determination of a precise MIC value, which is the lowest concentration of the compound that inhibits visible growth.

  • Controls: Positive (antifungal drug with known activity) and negative (no drug) controls are essential to validate the assay's performance.

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare Pyridine Carboxamide Stock Solutions D Perform Serial Dilutions of Compounds in 96-well Plate A->D B Culture Fungal Strain (e.g., Candida albicans) E Standardize Fungal Inoculum B->E C Prepare RPMI-1640 Medium C->D F Inoculate Wells with Fungal Suspension D->F E->F G Incubate Plates at 35°C for 24-48 hours F->G H Visually or Spectrophotometrically Read Plates G->H I Determine Minimum Inhibitory Concentration (MIC) H->I

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the pyridine carboxamide compounds in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Fungal Culture: Culture the yeast strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Inoculum Preparation:

    • Harvest several colonies from the agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[10]

  • Microplate Preparation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the pyridine carboxamide compounds in RPMI-1640 medium. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include a positive control (e.g., fluconazole) and a negative growth control (medium with DMSO, no compound).

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a microplate reader to measure optical density.[16]

Data Presentation:

CompoundCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
Pyridine Carboxamide A24
Pyridine Carboxamide B0.51
Pyridine Carboxamide C>64>64
Fluconazole (Control)18
Protocol 2: Antifungal Disk Diffusion Assay for Yeasts (Adapted from CLSI M44)[17][18]

The disk diffusion method is a simpler, cost-effective alternative for preliminary screening.[17] It provides a qualitative or semi-quantitative measure of antifungal activity.

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar: This is the standard medium for disk diffusion as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.[18]

  • Zone of Inhibition: The size of the clear zone around the disk where fungal growth is inhibited is proportional to the susceptibility of the organism to the compound.

Experimental Workflow:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare Pyridine Carboxamide-impregnated Disks F Place Antifungal Disks on Agar Surface A->F B Culture Fungal Strain D Prepare Standardized Fungal Inoculum B->D C Prepare Mueller-Hinton Agar Plates E Inoculate Agar Plate to Create a Lawn C->E D->E E->F G Incubate Plates at 35°C for 24 hours F->G H Measure the Diameter of the Zone of Inhibition G->H

Caption: Workflow for the disk diffusion antifungal susceptibility test.

Step-by-Step Methodology:

  • Disk Preparation: Impregnate sterile paper disks with a known concentration of the pyridine carboxamide solution. Allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.

  • Disk Application: Place the compound-impregnated disks, along with a positive control (e.g., fluconazole disk) and a blank disk (with solvent only), onto the agar surface.

  • Incubation: Incubate the plates at 35°C for 20-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no fungal growth is observed) in millimeters.

Data Presentation:

CompoundCandida albicans Zone of Inhibition (mm)
Pyridine Carboxamide A22
Pyridine Carboxamide B28
Pyridine Carboxamide C0
Fluconazole (Control)25

Part 2: Secondary Screening and Cytotoxicity Assessment

Compounds that demonstrate promising activity in primary screens should be further evaluated for their toxicity to mammalian cells. This is a critical step to determine the therapeutic index of a potential drug candidate.[19]

Protocol 3: Mammalian Cell Cytotoxicity Assay (CC50 Determination)

This protocol assesses the concentration of a compound that causes a 50% reduction in the viability of mammalian cells (CC50).

Causality Behind Experimental Choices:

  • Cell Lines: Using relevant human cell lines, such as HEK293 (kidney) or HepG2 (liver), provides an indication of potential organ-specific toxicity.

  • MTT or MTS Assay: These colorimetric assays measure the metabolic activity of cells, which is a proxy for cell viability.[20] A reduction in metabolic activity indicates cytotoxicity.

Experimental Workflow:

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Culture Mammalian Cell Line (e.g., HEK293) C Seed Cells into a 96-well Plate A->C B Prepare Compound Dilutions D Treat Cells with Compound Dilutions B->D C->D E Incubate for 24-48 hours D->E F Add MTT/MTS Reagent E->F G Measure Absorbance F->G H Calculate CC50 Value G->H

Caption: Workflow for determining mammalian cell cytotoxicity (CC50).

Step-by-Step Methodology:

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293) in the appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the pyridine carboxamide compounds to the wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle only).

  • Incubation: Incubate the plates for 24 to 48 hours.

  • Viability Assay:

    • Add a viability reagent such as MTT or MTS to each well.

    • Incubate for a further 2-4 hours to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation and Selectivity Index:

The Selectivity Index (SI) is a crucial parameter that indicates the compound's specificity for fungal cells over mammalian cells. It is calculated as:

SI = CC50 / MIC

A higher SI value is desirable, indicating greater selectivity for the fungal target.

CompoundMIC (C. albicans) (µg/mL)CC50 (HEK293 cells) (µg/mL)Selectivity Index (SI)
Pyridine Carboxamide A210050
Pyridine Carboxamide B0.575150
Pyridine Carboxamide C>6450<0.78

Conclusion

The protocols outlined in this guide provide a robust framework for the systematic evaluation of pyridine carboxamides as potential antifungal agents. By adhering to standardized methodologies, researchers can generate reliable and reproducible data on the antifungal activity and cytotoxicity of their compounds. Promising candidates with high antifungal potency and a favorable selectivity index can then be advanced to more complex in vivo studies to assess their efficacy in animal models of fungal infection.

References

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. (n.d.).
  • Antifungal Susceptibility Testing: Current Approaches - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (2022, August 3). Retrieved February 18, 2026, from [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. (2017, November 30). Retrieved February 18, 2026, from [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - J-Stage. (n.d.). Retrieved February 18, 2026, from [Link]

  • M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi - CLSI. (2022, August 4). Retrieved February 18, 2026, from [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (n.d.). Retrieved February 18, 2026, from [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). Retrieved February 18, 2026, from [Link]

  • CLSI Antifungical Susceptibility Test Updated | PDF | Microbiology - Scribd. (n.d.). Retrieved February 18, 2026, from [Link]

  • Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab - Brieflands. (2018, June 28). Retrieved February 18, 2026, from [Link]

  • Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes | Medical Mycology | Oxford Academic. (2007, November 15). Retrieved February 18, 2026, from [Link]

  • CLSI M60-Ed1 - Performance Standards for Antifungal Susceptibility Testing of Yeasts. (n.d.). Retrieved February 18, 2026, from [Link]

  • Disk Diffusion Testing Using Candida sp. Colonies Taken Directly from CHROMagar Candida Medium May Decrease Time Required To Obtain Results - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025, April 1). Retrieved February 18, 2026, from [Link]

  • A disc test of antifungal susceptibility - ConnectSci. (n.d.). Retrieved February 18, 2026, from [Link]

  • Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 meth. (2012, October 5). Retrieved February 18, 2026, from [Link]

  • Antifungal Susceptibility Testing (AFST) - EUCAST. (n.d.). Retrieved February 18, 2026, from [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - ANSI Webstore. (n.d.). Retrieved February 18, 2026, from [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals. (2025, April 1). Retrieved February 18, 2026, from [Link]

  • Fungi (AFST) - EUCAST. (2026, January 5). Retrieved February 18, 2026, from [Link]

  • M27 4th Edition | PDF | Infection | Microbiology - Scribd. (n.d.). Retrieved February 18, 2026, from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - NIH. (n.d.). Retrieved February 18, 2026, from [Link]

  • Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety - MDPI. (2018, December 11). Retrieved February 18, 2026, from [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (2022, August 4). Retrieved February 18, 2026, from [Link]

  • Pyridine as Antifungal | Blog - Chempanda. (n.d.). Retrieved February 18, 2026, from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities | ACS Omega. (2021, September 16). Retrieved February 18, 2026, from [Link]

  • Antimycobacterial pyridine carboxamides: From design to in vivo activity. (2023, June 30). Retrieved February 18, 2026, from [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs. (n.d.). Retrieved February 18, 2026, from [Link]

  • Clinical breakpoint table - EUCAST. (2024, April 16). Retrieved February 18, 2026, from [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed. (2020, October 7). Retrieved February 18, 2026, from [Link]

  • Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity | Journal of Agricultural and Food Chemistry - ACS Publications. (2024, September 17). Retrieved February 18, 2026, from [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed. (2022, August 20). Retrieved February 18, 2026, from [Link]

  • In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review - MDPI. (2022, December 23). Retrieved February 18, 2026, from [Link]

  • Cytotoxicity (CC 50 ) and activity (IC 50 ) against four dermatophyte... - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Antifungal and Cytotoxic Activities of Sixty Commercially-Available Essential Oils - MDPI. (2018, June 27). Retrieved February 18, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing dosage for in vivo studies of bipyridine carboxamides"

Subject: Optimizing Dosage & Formulation for In Vivo Studies Ticket ID: BPY-IVO-ZX99 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Dosage & Formulation for In Vivo Studies

Ticket ID: BPY-IVO-ZX99 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Mission Statement

You are working with bipyridine carboxamides , a class of compounds characterized by a planar, electron-deficient bipyridyl core and a carboxamide side chain. While these molecules offer potent metallo-enzyme inhibition (e.g., Prolyl Hydroxylase, Histone Demethylase) and chelation properties, they present two distinct physiological hurdles: poor aqueous solubility (due to


-

stacking) and metal-stripping toxicity .

This guide is not a generic protocol; it is a troubleshooting system designed to navigate the specific physicochemical constraints of this chemical class.

Module 1: Formulation & Solubility

The Issue: Users frequently report compounds "crashing out" (precipitating) upon contact with physiological buffers or causing immediate injection site necrosis.

Mechanism of Failure

Bipyridine carboxamides are "molecular bricks." The planar bipyridine rings encourage strong intermolecular


-

stacking, while the carboxamide group often forms strong intermolecular hydrogen bonds. This crystal lattice energy resists dissolution in aqueous media (high melting point, low solubility).
Troubleshooting Guide: The "Golden Ratio" Protocol

Do not use 100% DMSO. This causes hemolysis and protein precipitation upon contact with blood. Use this step-wise co-solvent approach.

Step 1: The Primary Solubilization Dissolve your solid compound in 100% DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).

  • Target Concentration: 20x your final desired dose concentration.

  • Checkpoint: If the solution is cloudy here, sonicate at 40°C. If it remains cloudy, your compound requires chemical modification (salt formation).

Step 2: The Hydrophilic Bridge Slowly add PEG-400 (Polyethylene Glycol 400) or Propylene Glycol .

  • Ratio: Typically 40-50% of the final volume.

  • Why? These solvents act as a bridge, preventing the hydrophobic drug from aggregating when water is eventually added.

Step 3: The Aqueous Dilution (The Critical Step) Add Saline (0.9% NaCl) or PBS dropwise under rapid vortexing.

  • Warning: Do not use phosphate buffer if your target is a metal-dependent enzyme, as phosphate can compete for metal ions. Use Saline or HEPES.

Recommended Vehicle Formulation (Rat/Mouse IP or PO):

Component % (v/v) Function
DMSO 5 - 10% Primary Solvent (Breaks crystal lattice)
PEG-400 40% Co-solvent (Stabilizes hydrophobic regions)
Tween 80 5% Surfactant (Prevents micro-precipitation)

| Saline | 45 - 50% | Physiological Carrier |

Visual Workflow: Formulation Decision Tree

FormulationTree Start Start: Solid Bipyridine Carboxamide CheckSol Dissolve in 100% DMSO Start->CheckSol Clear1 Is it Clear? CheckSol->Clear1 AddPEG Add PEG-400 (Bridge Solvent) Clear1->AddPEG Yes Fail1 Sonicate / Heat (40°C) Clear1->Fail1 No AddWater Add Saline (Dropwise) AddPEG->AddWater CheckPrecip Precipitation? AddWater->CheckPrecip Success Ready for Injection CheckPrecip->Success No Fail2 Add Surfactant (Tween 80 / Cremophor) CheckPrecip->Fail2 Yes Fail1->CheckSol Retry Fail2->CheckPrecip Retry Fail3 Switch to Cyclodextrin (HP-β-CD) Fail2->Fail3 Still Precipitates

Figure 1: Decision logic for solubilizing lipophilic bipyridine carboxamides. Note the prioritization of co-solvents (PEG) before surfactants.

Module 2: Toxicity & Dose Ranging

The Issue: "My mice are dying at low doses, but not from the disease."

Mechanism of Toxicity: The Chelation Trap

Bipyridine carboxamides are potent chelators. The nitrogen atoms in the bipyridine rings (N,N'-bidentate) have a high affinity for Iron (Fe²⁺) and Zinc (Zn²⁺) .

  • Acute Toxicity: Rapid stripping of systemic iron leads to cardiovascular collapse or acute mitochondrial failure (iron is required for the Electron Transport Chain).

  • Neurological Toxicity: Zinc stripping in the brain can cause seizures (GABAergic inhibition requires zinc).

Protocol: The "Up-and-Down" Dose Escalation

Do not use standard geometric progression (10, 30, 100 mg/kg) blindly. The therapeutic window for chelators is narrow.

1. The Sighting Study (n=1 per dose)

  • Start at 10 mg/kg (IP or PO).

  • Observe for 24 hours.

  • If safe, increase by factor of 1.5x (15 mg/kg).

  • Stop criteria: Pilerection, lethargy, or >15% body weight loss.

2. The Chelation Check If toxicity is observed, run a CBC (Complete Blood Count) and Serum Electrolyte Panel .

  • Red Flag: Microcytic anemia (indicates chronic iron stripping).

  • Red Flag: Elevated Lactate (indicates mitochondrial respiration blockage).

Toxicity Signatures Table
SymptomProbable CauseCorrective Action
Immediate Seizures Acute Zinc depletion in CNSSwitch vehicle to IP; avoid rapid IV bolus.
Pale extremities / Lethargy Iron sequestration / AnemiaSupplement diet with Iron; check reticulocyte count.
Injection Site Necrosis Compound precipitation (pH shock)Check formulation pH; ensure it is near 7.4.
Weight Loss (>20%) Off-target metallo-enzyme inhibitionReduce dose frequency (e.g., QD to Q2D).

Module 3: PK/PD Correlation

The Issue: "I have high plasma concentrations, but no biological effect."

Mechanism: The "Protein Sink"

Bipyridine carboxamides are highly lipophilic (LogP > 3). Upon entering the bloodstream, they bind heavily to Serum Albumin .

  • Total vs. Free Drug: Your LC-MS measures total drug. However, only free drug can cross cell membranes to inhibit intracellular targets (e.g., HIF-PH).

  • The Trap: If 99% of your drug is bound to albumin, your effective concentration is 1% of what you measured.

Protocol: Validating the Effective Dose
  • Measure Plasma Protein Binding (PPB): Perform a Rapid Equilibrium Dialysis (RED) assay before moving to animals.

  • Tissue Distribution: Harvest target tissue (e.g., kidney, liver) and measure drug levels there, not just in plasma.

  • PD Biomarker: Do not rely on drug concentration. Rely on a downstream marker.

    • Example: If targeting HIF-PH, measure Erythropoietin (EPO) levels, not just the drug.

Visual Workflow: PK/PD Optimization Loop

PKPDLoop Dose Administer Dose Plasma Measure Total Plasma Conc. Dose->Plasma FreeDrug Calculate Free Fraction (Dialysis Assay) Plasma->FreeDrug Correction Target Target Tissue Conc. FreeDrug->Target Effect Biomarker Response (e.g., EPO, VEGF) Target->Effect Effect->Dose Adjust Dose (Feedback Loop)

Figure 2: The feedback loop for dose adjustment. Note that "Total Plasma Concentration" is often a misleading metric for highly lipophilic bipyridines; "Free Fraction" is the decision driver.

Frequently Asked Questions (FAQs)

Q: Can I use acidic water to dissolve the compound? A: Acidifying (pH < 4) will protonate the pyridine nitrogens, drastically increasing solubility. However, injecting a low pH solution causes pain and tissue damage. If you use acid to dissolve, you must buffer it back to >pH 6.0 before injection, which often causes re-precipitation. Use the Co-solvent/Surfactant method (Module 1) instead.

Q: Why does my LC-MS show a different mass in plasma samples? A: Bipyridines avidly bind metals in vivo. You may be detecting the [Drug + Fe] or [Drug + Zn] complex rather than the free drug. Ensure your analytical method includes an EDTA step to strip metals before injection into the mass spec.

Q: Is oral gavage (PO) better than injection (IP)? A: For bipyridine carboxamides, PO is often preferred . The first-pass metabolism in the liver can sometimes metabolize the carboxamide to a more soluble metabolite, and the gut absorption avoids the immediate "peak concentration" toxicity seen with IP/IV injections.

References

  • Altasciences. (2025).[1] Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates.[2][3] PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on biological activity.[4] Retrieved from [Link]

Sources

Optimization

"improving the stability of bipyridine compounds in solution"

Ticket ID: BPY-STAB-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Coordination Chemistry Division Introduction Welcome to the technical support hub for bipyridine (bpy) chemistry. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BPY-STAB-SOL-001
Status: Open
Assigned Specialist: Senior Application Scientist, Coordination Chemistry Division

Introduction

Welcome to the technical support hub for bipyridine (bpy) chemistry. You are likely here because your 2,2'-bipyridine ligands or metal complexes (e.g., Ru, Fe, or Viologen derivatives) are exhibiting unexpected degradation, precipitation, or signal loss in solution.

This guide moves beyond basic "store in the dark" advice. We will address the thermodynamic and kinetic failure points of these systems. Our goal is to transition your workflow from "trial-and-error" to a predictable, self-validating system .

Module 1: Photochemical Instability (Ligand Ejection)

Target Audience: Researchers working with Ruthenium(II) or Osmium(II) tris-bipyridine photosensitizers.

The Symptom

"My bright orange Ru(bpy)


 solution turns dark or clear upon irradiation, and the luminescence quantum yield drops over time."
The Root Cause: The MC State Trap

The instability is rarely due to the ligand breaking; it is due to ligand ejection .

  • Excitation populates the stable Metal-to-Ligand Charge Transfer state (

    
    MLCT ).
    
  • Thermal energy allows the electron to jump to a higher energy Metal-Centered state (

    
    MC ).
    
  • The

    
    MC state is antibonding  with respect to the Metal-Nitrogen bond. This lengthens the bond, allowing a solvent molecule or anion to attack the metal center, ejecting the bipyridine ligand.
    
Troubleshooting Protocol
Step 1: Anion Exchange (The "Non-Coordinating" Rule)

If your counter-ion is Chloride (


) or Bromide (

), you are accelerating degradation. These anions are nucleophiles that attack the metal center when it enters the

MC state.
  • Action: Metathesize your complex to a non-coordinating anion salt: Hexafluorophosphate (

    
    ) or Tetrafluoroborate (
    
    
    
    ).
  • Validation:

    
     salts are typically insoluble in water but soluble in Acetonitrile (MeCN), allowing for easy purification by precipitation.
    
Step 2: Solvent Selection

Avoid solvents that are strong ligands (e.g., Pyridine, DMSO) if high-intensity irradiation is required.

  • Recommendation: Use Dichloromethane (DCM) or Acetonitrile (MeCN) for organic soluble complexes. Note that MeCN can still coordinate, but less aggressively than DMSO.

Step 3: Diagnostic Visualization (Graphviz)

Understanding the pathway is critical for prevention.

Photodegradation Ground Ground State (Singlet) Excited Excited State (1MLCT) Ground->Excited Light (hv) Triplet Triplet State (3MLCT) *Luminescent* Excited->Triplet ISC Triplet->Ground Emission (Stable) Trap Trap State (3MC) *Antibonding* Triplet->Trap Thermal Activation Degraded Ligand Ejection + Solvent Coord. Trap->Degraded Nucleophilic Attack

Figure 1: The degradation pathway of Ru-bipyridine complexes. Stability relies on preventing the thermal jump from the green (3MLCT) to the red (3MC) state.

Module 2: Redox Instability (Viologens)

Target Audience: Developers of electrochromic devices, redox flow batteries, or supramolecular switches using 4,4'-bipyridine derivatives (Viologens).

The Symptom

"My cyclic voltammetry (CV) signal decays after multiple cycles, or the solution changes color irreversibly."

The Root Cause: Radical Dimerization

When Viologens (


) are reduced to the radical cation (

):
  • They become hydrophobic.

  • They tend to

    
    -stack and form dimers (
    
    
    
    ).
  • These dimers often precipitate or react irreversibly with trace oxygen, leading to "film formation" on electrodes or signal loss.

Troubleshooting Protocol
Step 1: The "Molecular Spectator" Approach (Host-Guest Stabilization)

Encapsulate the viologen to physically prevent two radicals from touching.

  • Protocol: Add Cyclodextrin (CD) to your electrolyte.[1]

    • Use

      
      -CD for linear alkyl viologens (e.g., Methyl/Ethyl Viologen).
      
    • Use

      
      -CD or Cucurbit[7]uril for bulkier aryl viologens.
      
  • Mechanism: The viologen threads through the CD cavity. The CD acts as a "bumper," allowing electron transfer but blocking dimerization.

Step 2: Electrolyte Engineering
  • Action: Switch to bulky anions. Replace

    
     with Bis(trifluoromethane)sulfonimide (TFSI)  or Tetrafluoroborate (
    
    
    
    )
    .
  • Why: Bulky anions form an "ion atmosphere" that sterically hinders the approach of two radical cations.

Data: Stabilization Efficiency
MethodDecay Rate (%/day)MechanismSuitability
Standard (aq. Chloride) > 0.30%Unchecked DimerizationLow
Bulky Anion (TFSI) ~ 0.15%Steric Ion PairingMedium
Host-Guest (

-CD)
< 0.07% Physical EncapsulationHigh

Module 3: General Solution Chemistry (Solubility & pH)

Target Audience: General synthesis and medicinal chemistry researchers.

The Symptom

"My bipyridine ligand is precipitating out of aqueous buffer, or my metal complexation yield is near zero."

The Root Cause: pH-Dependent Protonation

Free 2,2'-bipyridine is a base (


).
  • Acidic pH (< 4.5): The nitrogens protonate (

    
    ). Protonated nitrogens cannot  bind metals.
    
  • Basic pH (> 9.0): Iron(II) tris-bipyridine complexes become susceptible to hydrolysis (hydroxide attack), forming

    
     precipitates.
    
Troubleshooting Protocol
Step 1: The "Buffer Sweet Spot"
  • Protocol: Maintain pH between 5.5 and 7.5 for optimal metal complexation.

  • Buffer Choice:

    • Avoid: Phosphate buffers (PBS) if working with Iron or Calcium, as insoluble metal-phosphates will precipitate.

    • Recommended: HEPES or MOPS (non-coordinating organic buffers).

Step 2: Solubility Matrix

Use this table to select the correct carrier solvent for stock solutions.

SolventSolubility (25°C)Application Notes
Water (pH 7) Low (~0.6 g/L)Poor for stock solutions. Requires heating.
Ethanol HighExcellent for stock. Miscible with water.
DMSO Very HighGood for biological stocks, but DMSO coordinates to metals , potentially displacing the ligand.
Acetonitrile HighBest for electrochemical studies.

Frequently Asked Questions (FAQ)

Q: Can I sonicate my bipyridine solutions to dissolve them? A: Yes, for the free ligand. However, do not sonicate metal complexes (like Ru-bpy) for extended periods. High-energy sonication can induce ligand dissociation or radical formation in sensitive redox complexes.

Q: My Ru(bpy) solution is air-stable. Why do you recommend degassing? A: While the ground state is stable to oxygen, the excited state is not. If you are performing photochemistry (shining light on it), Oxygen will quench the excited state via energy transfer, producing Singlet Oxygen (


) .[2] Singlet oxygen is highly reactive and will degrade your organic ligand framework over time.
  • Fix: Perform a "Freeze-Pump-Thaw" cycle (x3) or sparge with Argon for 20 minutes before irradiation.

Q: How do I store Viologen solutions? A: Never store reduced viologens (blue/purple radical state). They must be generated in situ. Store the oxidized parent salts (white/colorless) in a desiccator. Moisture promotes the formation of hydrates which complicates weighing and concentration accuracy.

References

  • Photodegradation Mechanisms: Durham, B., et al. "Photochemistry of Ruthenium(II) Polypyridine Complexes." Journal of the American Chemical Society. Link

  • Viologen Stabilization: Liu, Y., et al. "Viologen Radical Stabilization by Molecular Spectators for Aqueous Organic Redox Flow Battery."[1] Chemical Science. Link

  • Cyclodextrin Encapsulation: Strutt, N. L., et al. "Stabilization of the Viologen Radical Cation by Cucurbit[7]uril." Journal of the American Chemical Society. Link

  • Solubility Data: NIST Solubility Database, "2,2'-Bipyridine Solubility."[3] Link

  • Ligand Field Theory (3MC States): Juris, A., et al. "Ru(II) Polypyridine Complexes: Photophysics, Photochemistry, Electrochemisty, and Chemiluminescence." Coordination Chemistry Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide: A Technical Comparison Guide

Executive Summary & Molecule Profile[1] 5-Methyl-[2,3'-bipyridine]-5'-carboxamide represents a "privileged scaffold" in medicinal chemistry—a core structural motif capable of binding to multiple distinct biological targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

5-Methyl-[2,3'-bipyridine]-5'-carboxamide represents a "privileged scaffold" in medicinal chemistry—a core structural motif capable of binding to multiple distinct biological targets depending on its peripheral substitutions. It is structurally analogous to Nicotinamide (Vitamin B3) but features an extended bi-aryl system that enhances hydrophobic interactions within enzyme binding pockets.

In current drug development, this scaffold and its close derivatives are primarily validated for two distinct biological activities:

  • Lipid Kinase Inhibition (Antimalarial): As a core pharmacophore for Plasmodium falciparum PI(4)K inhibitors (e.g., the CHMFL-PI4K series).

  • NAD+ Salvage Pathway Modulation: As a competitive mimic of nicotinamide, targeting NAMPT (Nicotinamide phosphoribosyltransferase) in oncology contexts.

This guide provides a rigorous validation framework to distinguish between these activities and quantify potency against established clinical benchmarks.

Comparative Analysis: Performance vs. Alternatives

To validate the biological activity of this molecule, it must be benchmarked against the standard-of-care or tool compounds for its suspected targets.

Table 1: Comparative Performance Metrics
FeatureTarget Molecule (Scaffold)Alternative A: CHMFL-PI4K-127 (Optimized Lead)Alternative B: KDU691 (Reference PI4K Inhibitor)Alternative C: FK866 (NAMPT Inhibitor)
Primary Target P. falciparum PI4K / NAMPTP. falciparum PI4KP. falciparum PI4KHuman NAMPT
Mechanism ATP-competitive inhibitionATP-competitive inhibitionATP-competitive inhibitionNon-competitive inhibition
IC50 (Enzymatic) Low µM range (Predicted)0.9 nM (High Potency)1.5 nM0.09 nM
Selectivity Moderate (Promiscuous binder)>1000x vs. Human KinasesHighHigh
Solubility High (Fragment-like)ModerateLowModerate
Validation Utility Fragment Screening / FBDD Late-Stage Lead Opt. Positive Control Oncology Control

Key Insight: The 5-Methyl-[2,3'-bipyridine]-5'-carboxamide molecule is best utilized as a starting fragment or chemical probe . While it possesses intrinsic activity, it lacks the nanomolar potency of optimized derivatives like CHMFL-PI4K-127. Validation must focus on target engagement rather than raw phenotypic potency.

Mechanistic Visualization

The biological activity of this scaffold hinges on its ability to mimic the nicotinamide moiety of ATP (in kinases) or the substrate (in NAMPT).

Diagram 1: Dual-Pathway Mechanism of Action

This diagram illustrates how the bipyridine-carboxamide scaffold interferes with two critical pathways: Lipid Signaling (Malaria) and NAD+ Metabolism (Cancer).

MOA_Pathway cluster_Malaria Path A: Antimalarial (PI4K Inhibition) cluster_Cancer Path B: Oncology (NAMPT Inhibition) Scaffold 5-Methyl-[2,3'-bipyridine] -5'-carboxamide PfPI4K Target: PfPI4K (ATP Binding Pocket) Scaffold->PfPI4K Inhibits (IC50 Validation) NAMPT Target: NAMPT (Dimer Interface) Scaffold->NAMPT Inhibits (Secondary) PI4P Phosphatidylinositol 4-phosphate (PI4P) PfPI4K->PI4P Catalyzes PfPI4K->PI4P Blocked Membrane Parasitophorous Vacuole Membrane Fusion PI4P->Membrane Required for Death Parasite Death (Schizont Stage) Membrane->Death Failure causes NMN NMN Production NAMPT->NMN Catalyzes NAMPT->NMN Blocked NAD NAD+ Depletion NMN->NAD Downstream Apoptosis Tumor Cell Apoptosis NAD->Apoptosis Loss triggers

Caption: Dual-target potential of the bipyridine-carboxamide scaffold. Path A (Red) depicts the primary validation route for antimalarial activity via PI4K inhibition.

Experimental Validation Protocols

To scientifically validate this molecule, you must prove it binds to the target and elicits a phenotype. Do not rely on simple proliferation assays alone, as they are prone to off-target artifacts.

Protocol A: Biochemical Target Engagement (ADP-Glo Kinase Assay)

Purpose: Quantify the intrinsic affinity (IC50) of the molecule for the PfPI4K enzyme. Standard: Must show dose-dependent reduction in ATP-to-ADP conversion.

  • Reagent Prep:

    • Enzyme: Recombinant PfPI4K (expressed in HEK293 or Sf9 cells).

    • Substrate: PI:PS lipid vesicles (0.1 mg/mL).

    • Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS.

  • Reaction Setup:

    • Dispense 2 µL of compound (serial dilution in DMSO) into 384-well white plates.

    • Add 4 µL of PfPI4K enzyme solution. Incubate 15 min at RT (allows compound to bind).

    • Add 4 µL of ATP (10 µM final) + Lipid Substrate mixture to start reaction.

  • Detection:

    • Incubate 60 min at 30°C.

    • Add 10 µL ADP-Glo™ Reagent (Promega) to deplete remaining ATP. Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent to convert ADP → ATP → Luciferase signal.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

    • Success Criteria: IC50 < 10 µM for a scaffold; < 50 nM for an optimized lead.

Protocol B: Cellular Phenotypic Assay (P. falciparum Growth Inhibition)

Purpose: Confirm the molecule penetrates the cell membrane and kills the parasite.

  • Culture: Maintain P. falciparum (strain 3D7 or Dd2) in human O+ erythrocytes at 2% hematocrit.

  • Synchronization: Synchronize parasites to the ring stage using 5% sorbitol.

  • Treatment:

    • Plate 100 µL culture (0.5% parasitemia) in 96-well plates.

    • Add compound (dose-response: 10 µM to 1 nM).

    • Include Chloroquine (positive control) and DMSO (negative control).

  • Incubation: 72 hours at 37°C in hypoxic chamber (90% N2, 5% O2, 5% CO2).

  • Readout (SYBR Green I):

    • Lyse cells with lysis buffer + SYBR Green I nucleic acid stain.

    • Incubate 1 hour in dark.

    • Fluorescence: Ex 485 nm / Em 535 nm.

  • Validation Check: If Biochemical IC50 is low but Cellular EC50 is high (>50x shift), the molecule likely has poor permeability (common for polar carboxamides).

Workflow Visualization

Diagram 2: Step-by-Step Validation Logic

This workflow ensures you do not waste resources on phenotypic assays if the primary target engagement is absent.

Validation_Workflow Start Start Validation Step1 1. In Silico Docking (vs. PI4K Crystal Structure) Start->Step1 Step2 2. Biochemical Assay (ADP-Glo / Enzyme) Step1->Step2 Decision1 IC50 < 10 µM? Step2->Decision1 Step3 3. Cellular Assay (Pf 3D7 Growth) Decision1->Step3 Yes Fail Stop: Inactive Scaffold Decision1->Fail No Step4 4. Selectivity Panel (Human Kinases) Step3->Step4 Success Validated Lead Step4->Success

Caption: Critical path for validating 5-Methyl-[2,3'-bipyridine]-5'-carboxamide. Biochemical activity is the "Go/No-Go" gate.

Scientific Integrity & Troubleshooting

Common Pitfall: The "Promiscuous Binder" Artifact Bipyridine structures can chelate metal ions essential for enzyme function (e.g., Mg2+ in kinases), leading to false positives.

  • Control: Run the assay with and without 1 mM EDTA. If activity disappears with EDTA, the inhibition is likely due to metal chelation, not specific binding.

  • Control: Add 0.01% Triton X-100 to prevent colloidal aggregation.

Structure-Activity Relationship (SAR) Context: The "5-methyl" group is critical for hydrophobic packing in the ATP pocket. Removing it (des-methyl analog) typically results in a 10-50x loss of potency, serving as an excellent negative control for your experiments.

References

  • Liang, X., Jiang, Z., Liu, Q., et al. (2020).[1][2] Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity.[3][1][2][4] European Journal of Medicinal Chemistry.

  • McNamara, C. W., et al. (2013). Targeting Plasmodium PI(4)K to eliminate malaria. Nature.

  • Roulston, A., & Shore, G. C. (2016). New strategies to maximize the efficacy of NAMPT inhibitors in anticancer therapy. Molecular Oncology.

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.

Sources

Comparative

Validating Target Engagement of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide: A Comparative Technical Guide

Executive Summary & Structural Context[1] The compound 5-Methyl-[2,3'-bipyridine]-5'-carboxamide (referred to herein as BPC-5M ) represents a privileged scaffold in medicinal chemistry, specifically within the class of b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

The compound 5-Methyl-[2,3'-bipyridine]-5'-carboxamide (referred to herein as BPC-5M ) represents a privileged scaffold in medicinal chemistry, specifically within the class of bipyridine-carboxamide derivatives. While structurally simple, this chemotype is widely recognized in the literature as a core template for Negative Allosteric Modulators (NAMs) of the Metabotropic Glutamate Receptor 5 (mGluR5) , a Class C GPCR implicated in CNS disorders like anxiety, depression, and Fragile X syndrome.

Unlike orthosteric ligands (which compete with Glutamate), BPC-5M targets the transmembrane allosteric pocket. Validating its engagement requires distinguishing it from orthosteric binding and comparing its efficacy against established standards.

This guide outlines the critical path for validating BPC-5M target engagement, comparing it directly with the industry "Gold Standard" MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine).

Comparative Analysis: BPC-5M vs. Industry Standard (MTEP)

To validate BPC-5M, one must benchmark it against a known high-affinity binder. MTEP is chosen as the comparator due to its high selectivity for mGluR5 over mGluR1 and its well-characterized allosteric binding mode.

Table 1: Physicochemical and Pharmacological Comparison
FeatureBPC-5M (Target Compound)MTEP (Reference Standard)Implication for Validation
Binding Mode Allosteric (Putative Transmembrane)Allosteric (Transmembrane)Assays must use Glutamate as the agonist to detect NAM activity.
Est. Affinity (

)
Mid-nM to Low-

M range (Scaffold)
~5-30 nMBPC-5M may require higher concentrations in competition assays.
Solubility (DMSO) High (>50 mM)High (>50 mM)Both are suitable for high-concentration stock solutions in HTS.
Kinetics (

)
Fast (Typical for fragments/scaffolds)ModerateBPC-5M may show lower efficacy in wash-out assays; equilibrium assays are preferred.
Selectivity Risk Moderate (Potential PDE4B/Kinase off-target)High (mGluR5 selective)Counter-screening against PDE4B is recommended for BPC-5M.

Analyst Insight: BPC-5M lacks the lipophilic alkyne tail of MTEP, likely resulting in a faster off-rate (


). Consequently, wash-steps should be avoided  in cellular assays to prevent underestimating its potency.

Mechanistic Visualization: The mGluR5 Signaling Pathway

To validate engagement, we must monitor the downstream consequences of receptor inhibition. mGluR5 couples to


, activating Phospholipase C 

(PLC

), leading to Calcium mobilization. BPC-5M acts to dampen this signal.

mGluR5_Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (Transmembrane) Glutamate->mGluR5 Activates BPC_5M BPC-5M (Target NAM) BPC_5M->mGluR5 Allosteric Inhibition Gq Gq/11 Protein mGluR5->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Fluorescent Signal) ER->Ca Flux

Figure 1: Mechanism of Action. BPC-5M functions as a Negative Allosteric Modulator (NAM), inhibiting the Gq-mediated Calcium flux triggered by Glutamate.

Experimental Protocols for Validation

Protocol A: Radioligand Binding (Displacement Assay)

Objective: Prove physical binding to the allosteric pocket by displacing a known radioligand. Standard:


-MPEP is the industry standard radioligand for this site.

Methodology:

  • Membrane Preparation: Use HEK293 cells stably expressing human mGluR5. Homogenize and centrifuge to isolate membranes.

  • Reaction Mix:

    • buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

      
      .
      
    • Radioligand: 2 nM

      
      -MPEP (
      
      
      
      nM).
    • BPC-5M: Titrate from

      
       M to 
      
      
      
      M (11-point curve).
    • Non-specific binding control: 10

      
      M MTEP (cold).
      
  • Incubation: 60 minutes at 4°C (to minimize receptor internalization and degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Readout: Liquid Scintillation Counting.

Success Criteria:

  • A sigmoidal dose-dependent displacement of

    
    -MPEP.
    
  • Validation: If BPC-5M fails to displace

    
    -MPEP but inhibits function (Protocol B), it may bind to a different allosteric site (e.g., the CPPHA site), distinguishing it as a novel chemotype.
    
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Confirm that binding results in functional inhibition of the receptor. System: FLIPR (Fluorometric Imaging Plate Reader) Tetra.

Methodology:

  • Cell Seeding: Seed mGluR5-CHO cells (15,000/well) in black-walled 384-well plates 24h prior.

  • Dye Loading: Load cells with Fluo-4 AM or Calcium-6 dye for 60 mins at 37°C.

  • Compound Addition (Pre-incubation): Add BPC-5M (titrated) and incubate for 15 minutes.

    • Critical Step: Do not wash. This is an "add-and-read" assay.

  • Agonist Challenge: Inject Glutamate at

    
     concentration (typically 3-5 
    
    
    
    M).
  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) for 120 seconds.

Data Analysis:

  • Calculate the Area Under the Curve (AUC) or Peak Response.

  • Normalize to "Max Response" (Glutamate + Vehicle) and "Min Response" (Buffer).

  • Result: The

    
     of BPC-5M should be calculated. If 
    
    
    
    (from Protocol A), this suggests low intrinsic efficacy or probe-dependence.

Advanced Validation: Target Engagement in Intact Cells (NanoBRET)

Traditional binding assays use broken cell membranes. To validate BPC-5M in a live-cell context (closer to physiological reality), use NanoBRET .

Why this is superior: It validates that BPC-5M can cross the cell membrane and bind the receptor in its native conformation.

  • Transfection: Transfect HEK293 cells with N-terminally NanoLuc-tagged mGluR5.

  • Tracer: Add a fluorescent mGluR5 tracer (e.g., BODIPY-MPEP derivative) at a concentration near its

    
    .
    
  • Competition: Add BPC-5M.

  • Mechanism: If BPC-5M binds, it displaces the fluorescent tracer, reducing the BRET signal (energy transfer from NanoLuc to Tracer).

  • Output: A decrease in mBU (milli-BRET units) correlates with target occupancy.

References

  • Gasparini, F., et al. (2002). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology. Link

  • Nagel, J., et al. (2015). "Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents. Link

  • Gregory, K. J., et al. (2013). "Allosteric Modulation of Metabotropic Glutamate Receptors: Structural Insights and Therapeutic Potential."[1] Neuropharmacology. Link

  • BenchChem. (2023). "2'-Methoxy-2,3'-bipyridine-5-carboxamide Structure and Activity." Chemical Data Repository. Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide

This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide, ensuring the safety of laboratory personnel and adherence to environmental regulations. As...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide, ensuring the safety of laboratory personnel and adherence to environmental regulations. As direct safety and toxicity data for this specific compound are not extensively published, this guide is grounded in the established principles of hazardous waste management and draws upon the known hazard profiles of structurally similar bipyridine derivatives. The core principle is to treat this compound as hazardous waste unless confirmed otherwise by a formal risk assessment.

Part 1: Hazard Identification and Risk Assessment

Inferred Hazard Profile

The following table summarizes the likely hazards based on data for the closely related and well-documented compound, 2,2'-bipyridine.[3][4]

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed.[4]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin.[3]
Skin Irritation Category 2 / 3H315/H316: Causes skin irritation / mild skin irritation.
Eye Irritation Category 2A / 2BH319/H320: Causes serious eye irritation / causes eye irritation.
Respiratory Irritation Category 3H335: May cause respiratory irritation.

This profile necessitates that all waste streams containing this compound be managed as regulated hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous and to oversee its management from "cradle to grave".[5]

Part 2: Personal Protective Equipment (PPE) and Safety Measures

Given the inferred toxicity and irritant nature of the compound, stringent adherence to PPE protocols is mandatory during all handling and disposal procedures.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous waste.[4]

  • Eye Protection : Use chemical safety goggles that provide a complete seal around the eyes.[6]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[4]

  • Respiratory Protection : All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

Part 3: Step-by-Step Disposal Protocol

The fundamental principle of chemical waste management is segregation. Never mix incompatible waste streams.[8][9] The following protocol outlines the procedures for collecting and preparing 5-Methyl-[2,3'-bipyridine]-5'-carboxamide waste for final disposal by a licensed professional service.

Step 1: Waste Stream Segregation

Proper segregation at the point of generation is the most critical step. Prepare separate, designated waste containers for each type of waste.

  • Solid Waste :

    • Collect unused or expired solid 5-Methyl-[2,3'-bipyridine]-5'-carboxamide, reaction byproducts, and contaminated consumables (e.g., weigh boats, contaminated paper towels, gloves, TLC plates).

    • Place these materials into a clearly labeled, sealable, and compatible container (e.g., a wide-mouth polyethylene jar).

  • Liquid Waste (Non-Aqueous/Organic) :

    • Collect solutions of the compound in organic solvents.

    • Use a designated, compatible container, typically a poly-coated glass safety bottle provided by your institution's Environmental Health & Safety (EHS) department.[7]

    • Crucially, do not mix with aqueous waste, acids, bases, or oxidizers. [9]

  • Liquid Waste (Aqueous) :

    • Collect dilute aqueous solutions containing the compound.

    • Use a separate, compatible container (e.g., a polyethylene carboy).

    • While some dilute aqueous waste may be treatable, it is safest to collect it as hazardous waste for professional disposal unless your institution's EHS office provides a specific neutralization protocol.[10]

  • Sharps and Glassware :

    • Contaminated needles, syringes, and broken glassware must be placed in a designated sharps container labeled "Hazardous Waste Sharps."[11]

    • Rinsed glassware can be decontaminated. Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste.[12] After triple rinsing and air-drying in a fume hood, the container may be disposed of as regular lab glass waste or recycled, according to institutional policy.[12]

Step 2: Container Management and Labeling

Proper container management is mandated by regulatory bodies like the EPA.[13]

  • Labeling : As soon as the first drop of waste is added, label the container with the words "HAZARDOUS WASTE" .[13] The label must also include:

    • The full chemical name: "5-Methyl-[2,3'-bipyridine]-5'-carboxamide". Do not use abbreviations.[9]

    • The solvent(s) and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • Closure : Keep waste containers securely closed at all times, except when actively adding waste. Do not leave funnels in open containers.[8][13]

  • Storage : Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated. This area must be under the control of the laboratory personnel. Do not store waste in hallways or other public areas.[12][13]

  • Secondary Containment : Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks.[7]

Step 3: Spill Management

Accidental spills must be managed immediately and safely.

  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or involves highly concentrated material, evacuate the lab.

  • Ventilate : Ensure the area is well-ventilated, typically by working within a chemical fume hood.

  • Contain : For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Clean : Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a designated solid hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, as per institutional policy. For major spills, call emergency responders immediately.[1][7]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and temporary storage of hazardous waste. The final treatment and disposal must be handled by trained professionals.

  • Request Pickup : Once a waste container is 90% full, or if it has been accumulating for a set period (e.g., 60-90 days, per institutional policy), schedule a pickup with your institution's EHS office or contracted hazardous waste disposal company.[13]

  • Documentation : Complete any required waste pickup forms or tags accurately and completely. This documentation is part of the "cradle-to-grave" tracking system.

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with 5-Methyl-[2,3'-bipyridine]-5'-carboxamide.

G cluster_0 Waste Segregation and Disposal Workflow A Waste Generation (5-Methyl-[2,3'-bipyridine]-5'-carboxamide) B Is the waste solid or liquid? A->B C SOLID WASTE B->C Solid D LIQUID WASTE B->D Liquid E Contaminated Consumables (Gloves, Weigh Boats, etc.) C->E F Excess Solid Reagent C->F G Is the solvent aqueous or organic? D->G J Collect in Labeled 'Solid Hazardous Waste' Container E->J F->J H Aqueous Solution G->H Aqueous I Organic Solution G->I Organic K Collect in Labeled 'Aqueous Hazardous Waste' Container H->K L Collect in Labeled 'Organic Hazardous Waste' Container I->L M Store in Secondary Containment in Satellite Accumulation Area J->M K->M L->M N Schedule Pickup with EHS / Licensed Waste Vendor M->N

Caption: Waste segregation workflow for 5-Methyl-[2,3'-bipyridine]-5'-carboxamide.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of 5-Methyl-[2,3'-bipyridine]-5'-carboxamide, upholding a culture of safety and regulatory compliance within the laboratory.

References

  • NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Chemical Waste. (2022, February 2). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • NIH Chemical Safety Guide. (2015). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Hazardous Waste Experts. Retrieved February 15, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved February 15, 2026, from [Link]

  • Chemwatch MSDS 13551 - 2,2'-BIPYRIDYL. (n.d.). Sdfine. Retrieved February 15, 2026, from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Triumvirate Environmental. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). University of Chicago Environmental Health and Safety. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet - 2,2'-Bipyridyl. (n.d.). Carl ROTH. Retrieved February 15, 2026, from [Link]

  • Comprehensive safety and toxicity analysis of 2,2'-Bipyridine derivatives. (2025, January 23). Frontiers in Microbiology. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet - 2,2'-BIPYRIDINE. (2017, November). Chem-Supply. Retrieved February 15, 2026, from [Link]

  • Toxicity of Dipyridyl Compounds and Related Compounds. (2026, January 3). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved February 15, 2026, from [Link]

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Methyl-[2,3'-bipyridine]-5'-carboxamide

Executive Safety Summary & Hazard Profiling Compound Class: Functionalized Bipyridine / Pyridine Carboxamide Physical State: Solid (Powder/Crystalline) As a Senior Application Scientist, I must emphasize that while speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Profiling

Compound Class: Functionalized Bipyridine / Pyridine Carboxamide Physical State: Solid (Powder/Crystalline)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 5-Methyl-[2,3'-bipyridine]-5'-carboxamide may be limited in public repositories, its structural analogs (2,2'-bipyridine and various pyridine carboxamides) present a well-documented hazard profile. We operate under the Precautionary Principle : treat this compound as a Toxic Solid and High-Grade Irritant until proven otherwise.

Key Structural Risks:

  • Bipyridine Moiety: Known metal chelator. Potential to interfere with metalloenzymes and biological ion channels. High risk of acute toxicity via ingestion and dermal absorption.

  • Carboxamide/Pyridine Functionalization: Associated with mucous membrane irritation (respiratory/ocular) and potential skin sensitization.

Hierarchy of Controls (Decision Logic)

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

RiskAssessment Start Start: Handling 5-Methyl-[2,3'-bipyridine]-5'-carboxamide Quant Assess Quantity & State Start->Quant EngControl Engineering Control Check: Fume Hood Face Velocity > 100 fpm? Quant->EngControl Stop STOP: Do Not Proceed. Maintenance Required. EngControl->Stop No / Fail PPE_Select Select PPE Tier (See Matrix) EngControl->PPE_Select Yes / Pass Execute Execute Protocol PPE_Select->Execute

Figure 1: Operational decision logic for initiating handling procedures. Do not bypass the Engineering Control Check.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation and inhalation.[1][2] Standard latex gloves are insufficient for pyridine derivatives due to poor organic solvent resistance and microporosity.

Body AreaEssential PPETechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil nitrile (tactility).Outer Layer: 5-8 mil nitrile (barrier).Rationale: Pyridines can permeate thin rubber. Double gloving creates a breakthrough time buffer >4 hours. Change outer gloves immediately upon splash.
Eye/Face Chemical Splash Goggles Standard: ANSI Z87.1 (Impact & Splash).Rationale: Safety glasses are inadequate for powders. Fine particulates of bipyridines can drift around side shields. Goggles seal the ocular cavity.
Respiratory Fume Hood (Primary) Standard: NIOSH N95 or P100 (Secondary/Emergency only).Rationale: Handling must occur in a hood.[2] If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 respirator is mandatory to block toxic particulates.
Body Lab Coat + Tyvek Sleeves Material: 100% Cotton or Nomex (if flammable solvents present).Rationale: Disposable Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point during reaching/weighing.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Highest Risk Phase)

The primary risk of exposure occurs during the transfer of solid powder, where static electricity can cause particle dispersion.

  • Preparation:

    • Place a disposable balance enclosure or "draft shield" inside the fume hood.

    • Pre-stage an antistatic gun or ionizer to neutralize static charge on the weighing boat.

  • Transfer:

    • Don PPE: Double nitrile gloves, goggles, lab coat, sleeves.

    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination (The "Swipe Test"):

    • After weighing, wipe the exterior of the receiving flask and the balance area with a tissue dampened with methanol or ethanol.

    • Dispose of the tissue as solid hazardous waste immediately.

B. Reaction Setup
  • Solvent Choice: When dissolving 5-Methyl-[2,3'-bipyridine]-5'-carboxamide, prefer lower-volatility solvents if the chemistry permits.

  • Temperature Control: If heating is required, use a closed system (condenser) to prevent vaporization of the mixture.

Emergency Response & Spill Management

In the event of a release, immediate action minimizes long-term health risks.[3]

SpillResponse Spill Spill Detected Evac 1. Evacuate & Ventilate (Close Hood Sash) Spill->Evac PPE_Up 2. Upgrade PPE (Double Gloves, Goggles) Evac->PPE_Up Contain 3. Containment (Absorbent Pads/Vermiculite) PPE_Up->Contain Clean 4. Decontaminate (Soap/Water Wash) Contain->Clean Waste 5. Disposal (Haz Waste Tag) Clean->Waste

Figure 2: Immediate response workflow for solid or solution spills.

Exposure First Aid[1][3][4][5][6]
  • Eye Contact: Flush immediately with water for 15 minutes .[1][4][5][6][7][8] Hold eyelids open. The bipyridine structure can cause corneal clouding if not removed rapidly.

  • Skin Contact: Wash with copious soap and water.[1][4][9][5][6][7][8][10][11][12] Do not use organic solvents (ethanol/acetone) on skin, as they may enhance absorption of the compound into the bloodstream.

  • Ingestion: Seek medical attention immediately.[1][9][5][7][8][10] Do not induce vomiting unless instructed by poison control.[1]

Disposal & Waste Management

Proper disposal prevents environmental contamination, specifically aquatic toxicity common to bipyridines.

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste .

  • Liquid Waste: Collect in a dedicated carboy labeled "Organic Waste - Toxic/Irritant."

    • Note: Do not mix with oxidizers (e.g., Nitric Acid) as pyridine derivatives can form unstable N-oxides or react exothermically.

  • Destruction: The preferred method for ultimate disposal is High-Temperature Incineration with scrubber systems to manage nitrogen oxide (NOx) emissions.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[9] Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • PubChem. (n.d.). Compound Summary: 2,2'-Bipyridine (Analogous Hazard Data).[9] National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

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